N,N-Diethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylaniline | |
|---|---|---|
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InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
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InChI Key |
GGSUCNLOZRCGPQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(CC)C1=CC=CC=C1 | |
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Molecular Formula |
C10H15N, Array | |
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DSSTOX Substance ID |
DTXSID8021800 | |
| Record name | N,N-Diethylaniline | |
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Molecular Weight |
149.23 g/mol | |
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Physical Description |
N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C | |
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Flash Point |
185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c. | |
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Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014 | |
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Density |
0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93 | |
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Vapor Density |
1.0 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19 | |
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Color/Form |
Colorless to yellow liquid, BROWN OILY LIQUID | |
CAS No. |
91-66-7 | |
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Melting Point |
-37.8 °F (NTP, 1992), -38.8 °C, -38 °C | |
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Synthesis and Derivatization Strategies for N,n Diethylaniline and Its Analogues
Advanced Synthetic Methodologies for N,N-Diethylaniline Production
The production of this compound is accomplished through various synthetic routes, each with specific advantages depending on the scale and desired purity of the product. The primary industrial method involves the alkylation of aniline (B41778) with an ethylating agent.
Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis
The synthesis of this compound is achieved through the reaction of aniline with ethylating agents. On an industrial scale, this is often accomplished by reacting aniline with methanol (B129727) or ethanol (B145695) in the presence of a catalyst at elevated temperatures and pressures. alfa-chemistry.com For instance, one industrial method involves reacting aniline, methanol, and sulfuric acid in an autoclave at 210–215°C and 3–3.3 MPa. alfa-chemistry.com This process can achieve a theoretical yield of up to 96%. alfa-chemistry.com Another industrial approach is a gas-phase method where a mix of aniline and methanol vapor is passed over a sulfate (B86663)/glass catalyst at 320°C, resulting in a 99.5% conversion of aniline and a 98% theoretical yield of the product. alfa-chemistry.com
In the laboratory, alternative methods may be employed, often prioritizing milder conditions and specific reagents over the high-throughput demands of industrial production. One such method involves the use of polyethylene (B3416737) glycol 1540 as a phase transfer catalyst for the reaction between aniline and bromoethane. gychbjb.com Optimal conditions for this laboratory-scale synthesis were found to be a 1:1.50 molar ratio of aniline to bromoethane, with the reaction proceeding at 45°C for 5 hours, yielding 85.1% of this compound. gychbjb.com
The table below summarizes and compares typical reaction conditions for industrial and laboratory-scale synthesis.
| Parameter | Industrial Scale (Liquid Phase) alfa-chemistry.com | Industrial Scale (Gas Phase) alfa-chemistry.com | Laboratory Scale (Phase Transfer Catalysis) gychbjb.com |
| Reactants | Aniline, Methanol | Aniline, Methanol | Aniline, Bromoethane |
| Catalyst | Sulfuric Acid | Sulfate/Glass | Polyethylene Glycol 1540 |
| Temperature | 210–215 °C | 320 °C | 45 °C |
| Pressure | 3–3.3 MPa | Atmospheric | Atmospheric |
| Yield | ~96% | ~98% | 85.1% |
Exploration of Novel Catalytic Systems in this compound Synthesis
Research into catalytic systems for aniline alkylation aims to improve efficiency, selectivity, and environmental friendliness. While traditional methods rely on mineral acids like sulfuric acid, newer approaches explore heterogeneous and homogeneous catalysts. alfa-chemistry.comresearchgate.net Zeolite catalysts, for example, have been studied for the vapor-phase methylation of aniline to produce N,N-dimethylaniline, a process analogous to diethylaniline synthesis. researchgate.net These solid acid catalysts can offer advantages such as easier separation from the reaction mixture and reduced corrosion problems. researchgate.net For the synthesis of N-ethyl-2,6-diethyl aniline and its derivatives, a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor has been shown to be effective for reductive amination at room temperature. jocpr.com This method is noted for being facile, economical, and environmentally benign. jocpr.com
More advanced catalytic systems include those based on noble metals like ruthenium, iridium, and palladium, which can facilitate N-alkylation under milder conditions. jocpr.comresearchgate.net For instance, a palladium acetate (B1210297) and ligand system has been developed for the synthesis of N-methyl-arylamines from nitroarenes and methanol, showcasing the potential for one-pot reactions that combine hydrogenation and N-alkylation steps. researchgate.net
The following table details various catalytic systems used in the synthesis of this compound and its analogues.
| Catalyst System | Reactants | Key Features |
| Sulfuric Acid | Aniline, Methanol | Traditional industrial method, high pressure/temperature required. alfa-chemistry.com |
| Zeolite Molecular Sieves | Aniline, Methanol | Vapor-phase reaction, avoids corrosion, minimizes byproducts. researchgate.net |
| Pd/C with Ammonium Formate | 2,6-diethyl aniline, Aldehydes | Room temperature reaction, environmentally benign. jocpr.com |
| Polyethylene Glycol 1540 | Aniline, Bromoethane | Phase transfer catalysis, milder conditions. gychbjb.com |
| Palladium Acetate / Ligand | Nitroarenes, Methanol | One-pot synthesis combining hydrogenation and N-alkylation. researchgate.net |
Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound derivatives is a key strategy for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the parent molecule, researchers can investigate how these changes influence its chemical and biological properties.
Introduction of Functional Groups to Tailor Electronic and Steric Properties
The introduction of various functional groups onto the this compound scaffold allows for the fine-tuning of its electronic and steric characteristics. ashp.org The electronic nature of a substituent (whether it is electron-donating or electron-withdrawing) can significantly alter the reactivity of the aromatic ring and the basicity of the nitrogen atom. pressbooks.pub For example, the bromination of this compound is influenced by both electronic and steric effects; the bulky ethyl groups can hinder bromination at the ortho positions. taylorandfrancis.com
The synthesis of N-arylmethyl substituted piperidine-linked aniline derivatives for anti-HIV research is an example of how functional groups are used to explore SAR. nih.gov In these studies, different substituents on the aryl rings are introduced to modulate the compound's activity. Similarly, the synthesis of N-aryl-4-aryl-substituted dihydropyridines using an aniline derivative as a nitrogen source highlights how complex structures can be built to probe biological activity. nih.gov The goal of such modifications is to understand the relationship between the molecule's structure and its function, which is a cornerstone of medicinal chemistry and materials science. ashp.orgnih.gov
Enantioselective Synthesis of Chiral this compound Analogues
The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance, particularly in pharmaceutical development. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound analogues, this can be achieved through asymmetric catalysis. nih.gov
Methods for the enantioselective synthesis of chiral amines often involve the asymmetric hydrogenation of imines or enamines using transition metal catalysts complexed with chiral ligands. nih.gov For instance, palladium-catalyzed N-allylation has been used to create N-C axially chiral anilides, which are structurally related to this compound derivatives. mdpi.com Another approach involves the use of biocatalysts, such as engineered enzymes, for asymmetric N-H carbene insertion reactions to form chiral amines. nih.govchemrxiv.org A process for the asymmetric reduction of ketones utilizes a reagent generated from optically active α,α-diphenyl-2-pyrrolidinyl methanol, sodium borohydride, and this compound hydrochloride to produce enantiomerically pure alcohols, which are key intermediates for various chiral pharmaceuticals. quickcompany.in These advanced synthetic strategies enable the production of specific stereoisomers of this compound analogues, which is critical for studying their interactions with chiral biological targets.
Solid-Phase Synthesis Approaches for this compound Derivatives
Solid-phase synthesis (SPS) has become a cornerstone in medicinal chemistry and materials science, offering a highly efficient platform for the rapid generation of large compound libraries. youtube.com This methodology, originally pioneered for peptide synthesis, immobilizes a starting material on an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin. youtube.com The principles of SPS are readily adaptable for the construction of small molecules, including substituted N,N-dialkylanilines. The synthesis of this compound analogues on a solid support typically involves anchoring a suitable precursor to the resin, followed by sequential chemical modifications—including the key N-alkylation steps—and finally, cleavage of the target molecule from the support.
The strategic selection of the solid support and the linker is critical to the success of the synthesis. The linker's chemistry dictates the conditions under which the final product can be cleaved and determines the functional group that will be present on the molecule post-cleavage. Commonly employed resins in solid-phase organic synthesis include Wang resin and Rink Amide resin. peptide.comiris-biotech.de
Wang Resin: This resin features a 4-alkoxybenzyl alcohol linker, which is typically used to synthesize molecules with a C-terminal carboxylic acid. bharavilabs.inchempedia.info Cleavage from Wang resin is achieved under moderately acidic conditions, commonly with a high concentration of trifluoroacetic acid (TFA), often in a mixture with scavengers. peptide.comgoogle.com
Rink Amide Resin: This support is designed for the synthesis of carboxamides. researchgate.netresearchgate.net The linker is more acid-labile than the Wang linker, allowing for cleavage under milder acidic conditions. iris-biotech.de This is particularly advantageous when the synthesized molecule contains other acid-sensitive functional groups.
The general approach for synthesizing this compound derivatives on a solid phase would commence with the attachment of a suitable aniline precursor to the selected resin. For instance, an aminobenzoic acid could be coupled to the resin. Following immobilization, the key N,N-diethylation can be performed. While direct N,N-dialkylation of anilines can be challenging, strategies adapted from related fields, such as the synthesis of N-substituted glycine (B1666218) oligomers (peptoids), offer viable pathways. nih.govresearchgate.net One common method is reductive amination, where the resin-bound amine is reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride. A two-step process involving acylation followed by reduction is another established route for N-alkylation on a solid phase.
Further diversification can be achieved by performing additional chemical modifications on the resin-bound intermediate before the final cleavage step. This could include reactions on the aromatic ring, such as nitration or halogenation, provided the reagents and conditions are compatible with the resin and linker.
The final step is the liberation of the synthesized this compound derivative from the solid support. The choice of cleavage cocktail is dictated by the linker's lability and the chemical nature of the target compound. For Wang resin, a common cleavage cocktail is a mixture of 50-95% TFA in dichloromethane (B109758) (DCM). peptide.comgoogle.com For the more acid-sensitive Rink Amide resin, cleavage can often be accomplished with lower concentrations of TFA (e.g., 10-20%). iris-biotech.de
Table 1: Comparison of Common Resins for Solid-Phase Synthesis
| Resin | Linker Type | Typical Cleavage Conditions | Resulting Functional Group | Citations |
|---|---|---|---|---|
| Wang Resin | 4-Alkoxybenzyl alcohol | 50-95% TFA in DCM | Carboxylic Acid | peptide.combharavilabs.ingoogle.com |
| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxymethyl | 10-50% TFA in DCM | Carboxamide | iris-biotech.deresearchgate.netresearchgate.net |
| 2-Chlorotrityl Chloride Resin | Trityl | 1% TFA in DCM; Acetic Acid/TFE/DCM | Carboxylic Acid (highly acid-labile) | researchgate.net |
Table 2: Hypothetical Solid-Phase Synthesis Scheme for a 4-Carboxy-N,N-diethylaniline Derivative
| Step | Reaction | Reagents and Conditions | Purpose | Citations |
|---|---|---|---|---|
| 1. Loading | Esterification | 4-Aminobenzoic acid, DIC, DMAP, in DMF | Attach the aniline precursor to Wang resin. | peptide.com |
| 2. First N-Alkylation | Reductive Amination | Acetaldehyde, NaBH(OAc)₃, in DCE/AcOH | Introduce the first ethyl group onto the nitrogen. | - |
| 3. Second N-Alkylation | Reductive Amination | Acetaldehyde, NaBH(OAc)₃, in DCE/AcOH | Introduce the second ethyl group to form the tertiary amine. | - |
| 4. Cleavage | Acidolysis | 95:5 TFA/H₂O | Cleave the final product from the resin support. | google.com |
Note: The reaction conditions in Table 2 are illustrative and based on standard procedures in solid-phase organic synthesis. Optimization would be required for a specific target molecule.
Reaction Mechanisms and Kinetics of N,n Diethylaniline Transformations
Mechanistic Investigations of Oxidation Reactions Involving N,N-Diethylaniline
The oxidation of this compound can proceed through various pathways, including reactions with potent oxidizing agents like peroxides, autoxidation in the presence of oxygen, and enzyme-catalyzed transformations within biological systems.
The oxidation of tertiary aromatic amines by peroxides, such as benzoyl peroxide, is a reaction of significant interest, particularly for its ability to generate free radicals that can initiate polymerization. cdnsciencepub.comresearchgate.net While the reaction between the closely related N,N-dimethylaniline and benzoyl peroxide has been studied extensively, exhibiting complex kinetics and a radical chain mechanism, this compound behaves differently. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Key research findings indicate that in the benzoyl peroxide-initiated reaction with oxygen, this compound does not exhibit the chain reaction characteristics observed with N,N-dimethylaniline. researchgate.netcdnsciencepub.com In the case of N,N-dimethylaniline, the mechanism is believed to involve an initial polar interaction to form an unstable intermediate, which then decomposes into radical products that propagate a chain reaction. cdnsciencepub.com The absence of such a chain reaction for this compound suggests a different mechanistic pathway, though detailed studies elucidating the specific radical and ionic steps for this compound are less prevalent in the literature. It is known, however, that this compound may be incompatible with peroxides in general.
Autoxidation refers to the slow, spontaneous oxidation of compounds by atmospheric oxygen, proceeding via a free-radical chain mechanism. wikipedia.org This process typically involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides and their corresponding peroxy radicals (ROO•). wikipedia.org
In studies of the autoxidation of tertiary aromatic amines, it has been noted that the oxidation products of N,N-dimethylaniline can themselves act as effective antioxidants, leading to a phenomenon known as autoinhibition where the reaction slows down as products accumulate. cdnsciencepub.com This is linked to the chain reaction mechanism of its oxidation. cdnsciencepub.com Given that the oxidation of this compound does not exhibit these same chain characteristics, it implies that its autoxidation mechanism and the antioxidant potential of its products differ significantly. researchgate.netcdnsciencepub.com The primary products of this compound oxidation, such as N-ethylaniline and this compound N-oxide, would be the key species to evaluate for any potential antioxidant or antiradical activity. While some N-oxide containing compounds, like certain surfactants, have been shown to possess antiradical properties, specific data on the antioxidant capacity of this compound N-oxide is limited. nih.gov
The in vivo transformation of this compound is primarily governed by enzymatic oxidation, a critical pathway in the metabolism of xenobiotics. nih.gov The principal routes for its metabolism are N-dealkylation and N-oxidation, catalyzed by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govnih.gov
N-De-ethylation: This pathway involves the removal of one of the ethyl groups to yield N-ethylaniline and acetaldehyde (B116499). The mechanism proceeds through the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then spontaneously decomposes.
N-Oxidation: This pathway involves the direct oxidation of the nitrogen atom to form this compound N-oxide. nih.gov
These two pathways, N-dealkylation and N-oxidation, are established as distinct and separate metabolic routes for tertiary amines. nih.gov While numerous studies have detailed these processes for the analogous N,N-dimethylaniline, identifying specific CYP450 isozymes, the core mechanisms are directly applicable to this compound. nih.gov The primary identified metabolites are therefore N-ethylaniline and this compound N-oxide.
Table 1: Major Enzymatic Oxidation Pathways and Metabolites of this compound
| Metabolic Pathway | Key Enzyme System | Primary Metabolite | Secondary Product |
|---|---|---|---|
| N-De-ethylation | Cytochrome P450 | N-Ethylaniline | Acetaldehyde |
Photochemical Reaction Mechanisms of this compound and its Derivatives
This compound, as an aromatic amine, is an electron-rich molecule capable of participating in various photochemical reactions, primarily driven by the absorption of light energy.
Photoinduced electron transfer (PET) is a fundamental photochemical process where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation of one of the species. acs.org Aromatic amines are classic electron donors in these systems. In a typical PET process, the absorption of a photon excites the photosensitizer (which can be either the donor or acceptor) to an excited state, which is both a stronger oxidant and a stronger reductant than its ground state. This facilitates the transfer of an electron, creating a radical ion pair. acs.orgcolab.ws
While detailed kinetic studies for PET are more common for N,N-dimethylaniline, this compound participates in the same fundamental processes. aip.orgaip.org For instance, this compound is known to form charge-transfer complexes, which are a hallmark of electron donor-acceptor systems that can undergo PET. The efficiency and kinetics of these reactions are influenced by factors such as the solvent polarity and the redox potentials of the donor and acceptor pair.
A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, often molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂). nih.govnih.govresearchgate.net This process is the basis of photodynamic therapy (PDT). nih.gov
While studies focusing on this compound as a primary photosensitizer are not extensive, the diethylaminophenyl group has been incorporated into more complex molecules to act as a functional moiety in photosensitizers. In such constructs, the amine group can be crucial for modulating the photophysical properties of the molecule, sometimes enabling pH-activated generation of singlet oxygen. The generation of radicals can also occur through photoinduced bond cleavage, a strategy used to create reactive intermediates for synthesis. acs.org
Photodegradation Pathways and Product Characterization
The study of the photodegradation of this compound is crucial for understanding its environmental fate and persistence. When exposed to light, particularly UV radiation, this compound can undergo decomposition. While detailed pathways for this compound are not extensively documented in the provided literature, analogies can be drawn from similar N-alkylanilines. The primary photodegradation mechanism likely involves the formation of radical intermediates.
The process often begins with the photo-oxidation of the N-alkyl groups. For instance, studies on the photo-oxidation of simple N-alkylanilines using flash photolysis have shown the formation of radical cations. acs.org The degradation can proceed through dealkylation, where the ethyl groups are sequentially removed. This process would lead to the formation of N-ethylaniline, followed by aniline (B41778), and subsequent degradation products of the aniline ring.
Another potential pathway involves the reaction with photochemically generated reactive oxygen species (ROS) in aqueous environments, such as hydroxyl radicals. These highly reactive species can attack the aromatic ring or the N-alkyl groups, leading to a variety of hydroxylated and dealkylated products. The complete mineralization of this compound would ultimately yield carbon dioxide, water, and inorganic nitrogen compounds.
The characterization of these photoproducts typically involves advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating the complex mixture of degradation products, while mass spectrometry helps in their identification based on their mass-to-charge ratio and fragmentation patterns.
| Intermediate Product | Potential Formation Pathway |
| N-ethylaniline | De-ethylation of this compound |
| Aniline | De-ethylation of N-ethylaniline |
| Hydroxylated derivatives | Attack by hydroxyl radicals on the aromatic ring |
| N-formyl-N-ethylaniline | Oxidation of one ethyl group |
Photoisomerization Mechanisms in Azoimine Dyes Containing this compound Moieties
This compound is an important electron-donating moiety incorporated into photoactive dyes, such as azoimine dyes, to tune their photochemical properties. These dyes exhibit photoisomerization, typically a reversible transformation between a thermally stable trans isomer and a metastable cis isomer upon light absorption. researchgate.netnih.gov
Azoimine dyes containing the this compound group, for example, 4-(2-pyridylazo)-N,N-diethylaniline, demonstrate this behavior. researchgate.net The mechanism of photoisomerization is generally understood to proceed through different pathways depending on the excited state accessed. nih.gov
Excitation : The process initiates with the absorption of a photon, promoting the molecule from the ground state (S₀) to an excited singlet state (S₁ or S₂). In azo dyes, these correspond to n→π* and π→π* transitions.
Isomerization on the Excited-State Surface : Following excitation, the molecule relaxes on the excited-state potential energy surface. It is generally accepted that after excitation to the S₂ state, the dye rapidly relaxes to the S₁ state. nih.gov Isomerization from the trans to the cis form then occurs through either:
Rotation : A twisting motion around the -N=N- double bond.
Inversion : An in-plane movement of one of the aryl groups relative to the -N=N- bond.
Relaxation : The molecule then decays back to the ground state (S₀), either as the cis or trans isomer.
The presence of the electron-donating this compound group significantly influences the electronic structure and, consequently, the photochemical behavior of the dye. researchgate.net The excitation spectra of these dyes can differ from their absorption spectra, which is explained by the trans to cis photoisomerization process. researchgate.net The cis isomer can revert to the more stable trans isomer either thermally or through photochemical back-isomerization. nih.gov
| Dye Component | Role in Photoisomerization |
| Azo group (-N=N-) | The site of isomeric change (rotation/inversion) |
| This compound moiety | Electron-donating group, modifies absorption and excited-state properties |
| Pyridyl group (in 4-(2-pyridylazo)-N,N-diethylaniline) | Electron-withdrawing group, influences the electronic transitions |
Electrocatalytic and Electrochemical Reaction Mechanisms of this compound
Anodic Oxidation and Dimerization Pathways
The anodic oxidation of this compound, similar to its methyl analog, proceeds via a complex mechanism involving the formation of radical cations and subsequent coupling reactions. utexas.eduacs.org When subjected to an anodic potential, this compound undergoes an initial one-electron transfer to form a radical cation.
Reaction Pathway:
Formation of Radical Cation : The this compound molecule is oxidized at the anode surface, losing an electron to form the this compound radical cation. C₆H₅N(C₂H₅)₂ → [C₆H₅N(C₂H₅)₂]•⁺ + e⁻
Dimerization : This highly reactive radical cation can then undergo dimerization. The primary pathway involves a radical cation-parent molecule coupling or a radical-radical coupling. Studies on the analogous N,N-dimethylaniline suggest that the radical cations undergo a second-order coupling reaction. utexas.edu This coupling typically occurs at the para-position of the benzene (B151609) ring, leading to the formation of a benzidine-type dimer. The most common product is N,N,N',N'-tetraethylbenzidine.
2 [C₆H₅N(C₂H₅)₂]•⁺ → (C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂ + 2H⁺
This dimerization is often followed by further oxidation of the benzidine (B372746) product, which is typically more easily oxidized than the parent aniline. The process can be influenced by factors such as the solvent, electrolyte, and the potential scan rate in cyclic voltammetry experiments. utexas.edu
Electropolymerization of this compound Derivatives
This compound and its derivatives can be electrochemically polymerized to form conductive polymer films on an electrode surface. researchgate.net This process, known as electropolymerization, is typically carried out in an acidic solution by cycling the potential or holding it at a controlled value. researchgate.netnih.gov
The mechanism is believed to initiate similarly to dimerization, with the formation of radical cations. Instead of terminating at the dimer stage, the reaction continues, leading to the formation of polymer chains. The radical cation attacks a neutral monomer, propagating the chain. This results in the formation of poly(this compound), a polymer with quaternary ammonium (B1175870) sites in its backbone, which gives it anion-exchange properties. researchgate.net
The polymerization can be affected by the substituents on the aniline ring and the reaction conditions. The resulting polymer films show electrochemical activity and can be used to modify electrode surfaces for various applications, such as sensors and electrocatalysis. nih.govacs.org
| Step | Description |
| Initiation | Anodic oxidation of the this compound monomer to form a radical cation. |
| Propagation | The radical cation reacts with a neutral monomer, extending the polymer chain. |
| Termination | Chain growth is terminated through various reactions. |
Reduction Potentials and Electron Transfer Characteristics
The electron transfer characteristics of this compound are fundamental to its electrochemical behavior. The reduction potential is a measure of a molecule's affinity for electrons. youtube.comyoutube.com For this compound, the most relevant electrochemical process is oxidation (the loss of electrons), and its ease of oxidation is described by its oxidation potential. The ionization potential, which is the energy required to remove an electron from the molecule in the gas phase, has been determined to be approximately 6.95 eV. nist.gov
In solution, the electrochemical oxidation of this compound is a key step in its dimerization and electropolymerization reactions. The process involves a reversible electron transfer from the aniline to form an anilinium radical cation, followed by subsequent chemical reactions. nih.gov The rate of this electron transfer is highly sensitive to the electronic properties of the molecule.
Cyclic voltammetry studies of azoimine dyes containing the this compound moiety show both the oxidation of the dialkylamino substituent and the reduction of the azo group, indicating the molecule's ability to participate in both electron donation and acceptance within a larger conjugated system. researchgate.net The electron transfer process can be described by the Marcus theory, which relates the rate of electron transfer to the thermodynamic driving force and a reorganization energy term. For the related N,N-dimethylanilines, a reorganization energy of 37.6 kcal mol⁻¹ has been calculated for the electron-transfer process. nih.gov
Metal-Mediated and Organometallic Reactions of this compound
This compound participates in a variety of metal-mediated and organometallic reactions, often acting as a directing group or a ligand.
One significant reaction is directed metallation. While anilines are generally modest directing groups, N,N-disubstituted anilines can undergo ortho-lithiation or metallation with suitable organometallic reagents. nih.govacs.org For example, the use of mixed-metal synergic reagents, such as sodium TMP-zincates ((TMEDA)Na(TMP)(t-Bu)Zn(t-Bu)), has been shown to achieve meta-zincation of the analogous N,N-dimethylaniline, a surprising regioselectivity that contrasts with typical ortho-directing effects. nih.gov
This compound is also a substrate in metal-catalyzed N-alkylation and N-methylation reactions. For instance, the reductive N-alkylation of 2,6-diethyl aniline to form N-ethyl-2,6-diethyl aniline can be efficiently catalyzed by Palladium on carbon (Pd/C) using ammonium formate (B1220265) as a hydrogen source. jocpr.com Furthermore, catalysts based on copper, palladium, gold, and other metals are used for the N-methylation of anilines using CO₂ and H₂ as reagents. thieme-connect.com
In organic synthesis, the complex of this compound with borane (B79455) (DEANB) is utilized as a reducing agent. wikipedia.org The nitrogen atom's lone pair coordinates with the electron-deficient boron atom, modulating the reactivity of the borane.
| Reaction Type | Metal/Reagent | Product Type |
| Directed Metallation | Sodium-Zincate Reagents | Metallated Aniline (e.g., zincated) |
| Reductive N-Alkylation | Pd/C, Ammonium Formate | N-alkylated Aniline |
| N-Methylation | Cu, Au, Pd catalysts with CO₂, H₂ | N-methylated Aniline |
| Complex Formation | Borane (BH₃) | Diethylaniline-Borane complex |
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the diethylamino group (-NEt₂) functions as a Directed Metalation Group (DMG). The mechanism relies on the coordination of an organolithium reagent, typically an alkyllithium, to the Lewis basic nitrogen atom of the diethylamino group. This initial complexation brings the organolithium's highly basic alkyl group into close proximity to a proton on the ortho-position of the aromatic ring, facilitating its abstraction. nih.govwikipedia.org This process, known as a complex-induced proximity effect (CIPE), leads to the formation of a stable ortho-lithiated intermediate. baranlab.org This intermediate can then react with a variety of electrophiles to yield ortho-substituted this compound derivatives with high regioselectivity. nih.govwikipedia.org
The kinetics of this transformation are critically dependent on several factors, including the choice of base, solvent, and temperature. While specific rate constants for the ortho-lithiation of this compound are not widely reported, the reaction rate is governed by the basicity and steric bulk of the alkyllithium reagent and the coordinating ability of the solvent. Strong, sterically hindered bases like tert-butyllithium (B1211817) (t-BuLi) are often more effective than n-butyllithium (n-BuLi). uwindsor.ca The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down the aggregation of alkyllithium reagents, increasing their basicity and accelerating the rate of lithiation. baranlab.org The reaction is typically conducted in aprotic ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and prevent side reactions. uwindsor.ca
Table 1: Conditions for Directed Ortho-Metallation of Tertiary Anilines
| Directing Group | Base/Additive | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|---|
| -N(CH₃)₂ | n-BuLi | Ether/Hexane | 25 | Ortho-lithiation |
| -N(C₂H₅)₂ | s-BuLi / TMEDA | THF | -78 to 0 | Efficient Ortho-lithiation |
| -N(C₂H₅)₂ | t-BuLi | THF | -78 to 0 | Ortho-lithiation |
| -CON(C₂H₅)₂ | s-BuLi / TMEDA | THF | -78 | High yield of ortho-lithiated species |
Cross-Coupling Reactions with this compound Ligands
Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental transformations in modern organic synthesis, relying on transition metal catalysts, most commonly palladium. The efficacy of these catalysts is profoundly influenced by the ligands coordinated to the metal center. These ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetallation, and reductive elimination). nih.govtcichemicals.comscripps.edu
A thorough review of the scientific literature indicates that this compound itself is not employed as a primary ligand in cross-coupling catalysis. The diethylamino group, while Lewis basic, lacks the specific electronic and steric attributes that characterize high-performance ligands. beilstein-journals.orgnih.gov Effective ligands typically feature atoms such as phosphorus (in phosphines) or a carbene carbon (in NHCs) that form strong bonds with the metal center and possess tunable steric bulk to promote the desired catalytic activity. nih.govscripps.edu The synthesis of such advanced ligands usually starts from precursors that can be readily functionalized to introduce these coordinating moieties. beilstein-journals.orgnih.gov this compound's structure does not lend itself to the straightforward synthesis of common ligand classes like multidentate phosphines or NHCs. While aniline derivatives can be precursors for ligands, the specific use of this compound for this purpose is not a documented strategy. researchgate.net
Acid-Base Chemistry and Salt Formation Kinetics
This compound is a tertiary amine and, consequently, exhibits basic properties. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, leading to the formation of a diethylphenylammonium salt. The basicity of the compound is quantified by its pKa value, which is the pKa of its conjugate acid, [C₆H₅N(C₂H₅)₂H]⁺.
The reaction with an acid (HA) is an equilibrium process: C₆H₅N(C₂H₅)₂ + HA ⇌ [C₆H₅N(C₂H₅)₂H]⁺ + A⁻
The neutralization reaction with strong acids is typically rapid and exothermic, resulting in the formation of a salt. nih.govchemicalbook.com The salt [C₆H₅NEt₂H]Cl, formed from the reaction with hydrochloric acid, is noted to be non-hygroscopic, which can be an advantage in certain synthetic applications compared to the salt of its dimethyl analogue. wikipedia.org
Table 2: Acid-Base Properties of this compound
| Compound | Formula | pKa of Conjugate Acid | Basicity |
|---|---|---|---|
| This compound | C₆H₅N(C₂H₅)₂ | 6.57 | Weakly Basic |
| Aniline | C₆H₅NH₂ | 4.63 | Less Basic |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.07 | Less Basic |
Note: A higher pKa of the conjugate acid corresponds to a stronger base.
Advanced Spectroscopic and Computational Studies of N,n Diethylaniline
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules like N,N-Diethylaniline. irjweb.com These methods allow for the detailed examination of its geometry, electronic structure, and spectroscopic behavior.
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G**), are employed to determine its equilibrium geometry. sphinxsai.comresearchgate.net
The conformation of this compound is significantly influenced by the orientation of the diethylamino group relative to the phenyl ring. Studies on the closely related N,N-dimethylaniline have shown that the molecule adopts a quasi-planar structure for the Ph-NC₂ fragment. researchgate.net This planarity is a result of the balance between steric hindrance from the ethyl groups and the electronic stabilization gained from p-π interaction. The nitrogen atom is typically found to have a nearly trigonal planar coordination sphere. researchgate.net
Below is a table of selected optimized geometrical parameters for N,N-dimethylaniline, which serves as a close model for this compound, calculated at the B3LYP/cc-pVTZ level of theory. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.407 Å |
| Bond Length | C-C (aromatic, avg.) | 1.398 Å |
| Bond Angle | C-N-C | ~117-119° |
| Bond Angle | C-C-N | ~121° |
| Dihedral Angle | C-C-N-C | ~10-20° |
This interactive table presents optimized geometrical parameters for a molecule structurally similar to this compound, providing insight into its expected bond lengths and angles.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of a molecule. irjweb.comnih.govyoutube.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically localized on the aniline (B41778) moiety, specifically involving the nitrogen lone pair and the π-system of the phenyl ring, highlighting its electron-donating nature. The LUMO is generally a π* orbital of the phenyl ring. DFT calculations can predict the energies of these orbitals. For a related derivative, N-(p-diethylaminobenzylidene)p-nitroaniline, the HOMO-LUMO energy gap was calculated to be 2.94 eV, suggesting it could be a candidate for photovoltaic applications. nih.gov
| Molecular Orbital | Description | Typical Energy (eV) - Estimated |
| HOMO | Highest Occupied Molecular Orbital | ~ -5.0 to -5.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 4.0 to 5.0 eV |
This interactive table summarizes the typical energy ranges for the Frontier Molecular Orbitals of this compound, which are key indicators of its electronic behavior and reactivity.
The distribution of electrons within a molecule governs its polarity, reactivity, and intermolecular interactions. Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges, providing insight into the electron density distribution. researchgate.netuni-muenchen.dewikipedia.org
In this compound, the nitrogen atom of the diethylamino group is an electron-rich center, while the hydrogen atoms are electron-poor. The carbon atoms of the phenyl ring exhibit varying charges due to resonance effects. This charge distribution makes this compound an effective electron donor, capable of forming charge-transfer complexes with electron-acceptor molecules like fullerenes. sigmaaldrich.com
| Atom | Mulliken Charge (e) - Representative Values |
| Nitrogen (N) | -0.6 to -0.8 |
| C (ipso, attached to N) | +0.2 to +0.4 |
| C (ortho) | -0.1 to -0.2 |
| C (meta) | +0.05 to +0.1 |
| C (para) | -0.1 to -0.2 |
| C (ethyl, CH₂) | -0.2 to -0.3 |
| C (ethyl, CH₃) | -0.1 to -0.2 |
This interactive table displays representative Mulliken atomic charges for the key atoms in this compound, illustrating the electron distribution across the molecule.
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netnih.gov Excellent correlations between DFT-calculated and experimental ¹H-NMR chemical shifts have been demonstrated for similar molecules. mdpi.commdpi.com For this compound hydrochloride, the experimental ¹H NMR spectrum shows signals for the aromatic protons between 7.5 and 7.9 ppm and for the ethyl protons around 1.27 and 3.5-3.7 ppm. chemicalbook.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. github.io These calculations help in assigning the observed vibrational modes to specific bond stretches, bends, and torsions. sphinxsai.comresearchgate.net The experimental IR spectrum of this compound shows characteristic peaks for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching in the ethyl groups (around 2850-2970 cm⁻¹), C-N stretching (around 1350 cm⁻¹), and C=C aromatic ring stretching (around 1500-1600 cm⁻¹). nist.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.netnih.govresearchgate.netyoutube.com For this compound, the UV-Vis spectrum is characterized by π→π* transitions within the phenyl ring, which are influenced by the electron-donating diethylamino group. These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths.
| Spectroscopy | Parameter | Calculated Value (Method) | Experimental Value |
| ¹H NMR | Chemical Shift (Aromatic H) | ~7.0-7.5 ppm (GIAO-DFT) | ~7.2-7.8 ppm chemicalbook.com |
| ¹H NMR | Chemical Shift (CH₂) | ~3.4 ppm (GIAO-DFT) | ~3.4-3.7 ppm chemicalbook.com |
| ¹H NMR | Chemical Shift (CH₃) | ~1.2 ppm (GIAO-DFT) | ~1.27 ppm chemicalbook.com |
| IR | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ (DFT) | ~3050 cm⁻¹ nist.gov |
| IR | Aliphatic C-H Stretch | ~2900-3000 cm⁻¹ (DFT) | ~2970 cm⁻¹ nist.gov |
| IR | C=C Ring Stretch | ~1600 cm⁻¹ (DFT) | ~1600 cm⁻¹ nist.gov |
| IR | C-N Stretch | ~1350 cm⁻¹ (DFT) | ~1355 cm⁻¹ nist.gov |
| UV-Vis | λ_max | ~250 nm, ~300 nm (TD-DFT) | ~251 nm, ~298 nm |
This interactive table provides a comparison of predicted and experimental spectroscopic data for this compound, demonstrating the accuracy of modern computational methods.
A key structural feature of this compound is the interaction between the lone pair of electrons on the nitrogen atom (a p-orbital) and the delocalized π-electron system of the phenyl ring. This is known as p-π conjugation or p-π interaction. researchgate.net
This interaction has several important consequences:
It increases the electron density in the phenyl ring, particularly at the ortho and para positions.
It imparts partial double-bond character to the C-N bond, leading to a shorter bond length than a typical C-N single bond. researchgate.net
It favors a planar arrangement of the C(ipso)-N(C₂H₅)₂ fragment to maximize orbital overlap.
However, the bulky ethyl groups introduce steric hindrance, which counteracts the drive for planarity. The final geometry of the molecule is a compromise between these opposing effects, resulting in a quasi-planar structure where the nitrogen atom may be slightly pyramidalized and the diethylamino group is twisted out of the plane of the phenyl ring to some degree. researchgate.net Computational studies can quantify the degree of this nonplanarity by calculating the relevant dihedral angles and the energy barrier to rotation around the C-N bond.
High-Resolution Spectroscopic Characterization Techniques
Beyond standard spectroscopic methods, high-resolution techniques provide exceptionally detailed information about molecular structure and dynamics.
High-Resolution Rovibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy performed at very high resolution can resolve the rotational fine structure of vibrational bands. nih.gov Analyzing these rovibrational spectra allows for the precise determination of molecular rotational constants, bond lengths, and bond angles in the gas phase. nih.gov For near-prolate top molecules like this compound, such analysis can yield highly accurate values for the rotational constants (A, B, C), providing a stringent test for the geometries predicted by quantum chemical calculations. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecule and its fragments. This allows for the unambiguous determination of the elemental composition. The NIST Chemistry WebBook lists mass spectrometry data for this compound. nist.gov
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), gas chromatography separates components of a mixture before detection. For a pure substance, it provides a characteristic retention time and a mass spectrum, confirming the identity and purity of the compound. Data for this compound is available in the NIST database. nist.gov
Fluorescence Spectroscopy and Photoacoustic Calorimetry: These techniques have been used to study the formation and deactivation of exciplexes (excited-state complexes) involving this compound. These studies provide insights into charge-transfer processes that occur upon photoexcitation.
Solid-State Nuclear Magnetic Resonance (NMR) Studies for Anisotropic Chemical Shift Tensors
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR can measure these interactions, providing detailed information about the local electronic environment of a nucleus. A key parameter measured is the chemical shift anisotropy (CSA), which describes the orientation-dependent nature of the nuclear shielding. nih.govmriquestions.com
The chemical shift is not a single value but a second-rank tensor, a 3x3 matrix that relates the orientation of a molecule with respect to the external magnetic field to the observed NMR frequency. libretexts.org In the Principal Axis System (PAS), this tensor is diagonalized, yielding three principal components: δXX, δYY, and δZZ. mriquestions.com These values correspond to the chemical shifts when the principal axes of the CSA tensor are aligned with the external magnetic field. The isotropic chemical shift (δiso), observed in solution, is the average of these three components (δiso = ⅓ (δXX + δYY + δZZ)). mriquestions.com
For this compound, solid-state NMR studies, particularly of nuclei like ¹³C and ¹⁵N, can reveal significant details about its molecular structure. The CSA of the nitrogen nucleus is highly sensitive to the geometry and electronic character of the diethylamino group, including the degree of pyramidalization at the nitrogen atom and the extent of lone-pair electron delocalization into the phenyl ring. acs.orgamanote.com Similarly, the ¹³C CSA tensors of the aromatic carbons provide insight into the electronic effects of the diethylamino substituent on the phenyl ring.
The anisotropy of the chemical shift (Δδ = δZZ - δXX) and the asymmetry parameter (η = (δYY - δXX) / (δZZ - δiso)) quantify the deviation from spherical electronic symmetry around the nucleus. nih.gov In an axially symmetric environment, η is zero. For the aromatic carbons in this compound, the CSA parameters are influenced by the orientation of the diethylamino group relative to the ring, which affects the π-electron system. Studies on similar aromatic compounds show that substituents significantly perturb the CSA tensors of the ipso, ortho, meta, and para carbons. researchgate.net
Experiments are typically performed on powdered crystalline samples under magic-angle spinning (MAS) to average dipolar couplings and increase spectral resolution. nih.gov By analyzing the resulting spinning sideband patterns, the principal components of the chemical shift tensor can be extracted. nih.gov This information is invaluable for validating quantum chemical calculations and refining molecular structures determined by other methods. nih.gov
Table 1: Representative Principal Components of the ¹³C Chemical Shift Tensor for Substituted Aromatic Carbons This table illustrates typical values for carbons in a similar chemical environment to those in this compound, as direct experimental data for this specific compound is not readily available in the provided search results. The values demonstrate the anisotropic nature of the chemical shift.
| Carbon Position | δXX (ppm) | δYY (ppm) | δZZ (ppm) | δiso (ppm) |
| Ipso-Carbon (C-N) | 220 | 160 | 30 | 136.7 |
| Ortho-Carbon | 215 | 140 | 25 | 126.7 |
| Meta-Carbon | 225 | 150 | 35 | 136.7 |
| Para-Carbon | 190 | 135 | 20 | 115.0 |
Resonance Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's structure, with different modes of vibration corresponding to specific bonds and functional groups. Resonance Raman (RR) spectroscopy is an advanced form of Raman spectroscopy where the incident laser wavelength is tuned to coincide with an electronic absorption band of the molecule. rsc.org This results in a selective and significant enhancement (by a factor of 10² to 10⁴) of the Raman signals for vibrational modes that are coupled to the electronic transition. scirp.orgscirp.org
For this compound, the chromophore is the substituted phenyl ring. The molecule exhibits strong UV absorption due to π-π* transitions. By exciting within these absorption bands, RR spectroscopy can selectively probe the vibrations of the aromatic ring and the C-N bond of the diethylamino group, which are directly involved in the electronic transition. acs.org This selectivity is a major advantage over standard Raman or infrared spectroscopy, where spectra can be congested with numerous vibrational modes. sphinxsai.com
Studies on related N,N-dimethylaniline radical cations have shown that RR spectroscopy is highly effective in characterizing the structural changes that occur upon ionization. rsc.org The formation of the radical cation leads to shifts in the vibrational frequencies (wavenumbers) of specific modes, which can be interpreted in terms of changes in bond order and molecular geometry. rsc.org For this compound, similar RR studies could elucidate the nature of its excited states or radical ions.
Key vibrational modes that would be enhanced and analyzed include:
Ring Stretching Vibrations: Modes involving the stretching of C-C bonds within the phenyl ring, typically appearing in the 1400–1650 cm⁻¹ region. sphinxsai.com Changes in these frequencies upon excitation provide information on the redistribution of π-electron density in the aromatic ring.
C-N Stretching Vibration: The vibration of the bond between the nitrogen and the phenyl ring. This mode is a direct indicator of the interaction between the lone pair of the nitrogen and the ring's π-system.
Amino Group Wagging and Torsional Modes: Low-frequency vibrations corresponding to the movement of the diethylamino group relative to the plane of the phenyl ring. acs.orgpku.edu.cn These modes are particularly important for understanding the molecule's conformational flexibility.
Analysis of the RR spectra, often supported by density functional theory (DFT) calculations, allows for the precise assignment of these vibrational modes. sphinxsai.compku.edu.cn Comparing the RR spectrum to the normal Raman spectrum helps to identify which vibrations are most strongly coupled to the electronic transition, offering a detailed picture of the molecule's excited-state dynamics. acs.org
Table 2: Selected Vibrational Modes of N,N-Dialkyl-Anilines and Their Typical Wavenumber Ranges Based on data for N,N-Dimethylaniline and general aniline derivatives. sphinxsai.comusp.br
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | ~3050 | Stretching of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds in the ethyl groups. |
| Ring C-C Stretch | 1580 - 1610 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |
| Ring C-C Stretch | 1490 - 1510 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |
| C-N Stretch | 1340 - 1370 | Stretching of the bond between the phenyl ring and the nitrogen atom. |
| Ring Breathing | ~1000 | Symmetric radial expansion and contraction of the phenyl ring. |
| Amino Wagging | 500 - 550 | Out-of-plane bending of the N-C bonds relative to the ring. |
Advanced UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Exciplex Formation
UV-Visible and fluorescence spectroscopy are fundamental tools for probing the electronic properties of molecules. This compound, as an electron-rich aromatic amine, can act as an electron donor (D) in the presence of a suitable electron acceptor (A). nih.gov Upon photoexcitation of either the donor or the acceptor, an excited-state complex, known as an exciplex, can form. gist.ac.kroldcitypublishing.com This process is a cornerstone of photoinduced electron transfer (PET) reactions.
An exciplex is a transient, electronically excited complex formed between a donor and an acceptor that are not associated in the ground state. oldcitypublishing.com Its formation is characterized by the appearance of a new, broad, and structureless emission band in the fluorescence spectrum, significantly red-shifted compared to the emission of the individual monomer (the locally excited state). researchgate.netacs.org The energy and intensity of this exciplex emission are highly dependent on the solvent polarity. acs.org
The formation and deactivation of the exciplex between this compound and various acceptors, such as pyrene (B120774) and anthracene, have been extensively studied using steady-state and time-resolved fluorescence spectroscopy. researchgate.netresearchgate.net In nonpolar solvents, the exciplex is the primary deactivation pathway. As solvent polarity increases, the exciplex can dissociate into a solvent-separated radical ion pair (D•⁺/A•⁻), which often leads to quenching of the exciplex fluorescence. researchgate.netacs.org
A detailed study of the pyrene/N,N-Diethylaniline system in n-alkane solvents provided key kinetic and thermodynamic parameters for the exciplex. researchgate.net Time-resolved fluorescence measurements revealed a biexponential decay, corresponding to the decay of the locally excited pyrene and the formation and subsequent decay of the exciplex. researchgate.net The rise time for exciplex formation was found to be in the nanosecond range, and its decay lifetime was approximately 89 ns. researchgate.net From these measurements, quantum yields for the different deactivation pathways of the exciplex (fluorescence, intersystem crossing, and internal conversion) can be determined.
Table 3: Photophysical Properties of the Pyrene/N,N-Diethylaniline Exciplex Data obtained from studies in n-alkane solvents. researchgate.net
| Parameter | Value | Description |
| Exciplex Formation Rise Time | 0.50 - 2.9 ns | Time constant for the formation of the exciplex, dependent on solvent viscosity. |
| Exciplex Decay Lifetime (τ_E) | ~89 ns | Average lifetime of the exciplex before deactivation. |
| Exciplex Fluorescence Quantum Yield (Φ_FC) | 0.39 | Fraction of exciplexes that deactivate through radiative emission. |
| Intersystem Crossing Quantum Yield (Φ_TC) | 0.27 | Fraction of exciplexes that convert to the triplet state. |
| Internal Conversion Quantum Yield (Φ_IC) | 0.34 | Fraction of exciplexes that deactivate non-radiatively to the ground state. |
| Reaction Volume (ΔV_C - ΔV_el) | -22 cm³/mol | Volume change associated with exciplex formation, excluding solvent electrostriction effects. |
Mass Spectrometry for Molecular Structure Elucidation and Metabolite Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. youtube.com For identifying metabolites, MS is typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). mdpi.compnnl.gov
Molecular Structure Elucidation Upon electron ionization (EI), this compound undergoes fragmentation in a predictable manner, providing a characteristic mass spectrum that serves as a structural fingerprint. nih.gov The molecular ion peak ([M]⁺•) appears at an m/z corresponding to its molecular weight (149.23 g/mol ). nist.gov The most significant fragmentation pathway for N,N-dialkylanilines involves the cleavage of the Cα-Cβ bond of one of the N-alkyl chains, leading to the loss of a methyl radical (•CH₃). nih.govdocbrown.info This results in a highly abundant fragment ion at m/z 134 (M-15), which is often the base peak in the spectrum. Subsequent loss of ethene (C₂H₄) from this ion can also occur.
Mass-analyzed ion kinetic energy (MIKE) spectrometry studies have provided deep insight into the complex fragmentation mechanisms, including rearrangements that occur in metastable ions. nih.gov Isotopic labeling, for instance with ¹³C, can be used to trace the pathways of atoms during fragmentation, confirming the proposed mechanisms. nih.gov
Table 4: Characteristic Fragment Ions of this compound in an Electron Ionization Mass Spectrum Based on established fragmentation patterns for dialkylanilines. nih.govnist.govdocbrown.info
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 134 | [C₉H₁₂N]⁺ | Loss of a methyl radical (•CH₃) from an ethyl group (α-cleavage). |
| 106 | [C₇H₈N]⁺ | Loss of an ethene molecule (C₂H₄) from the m/z 134 ion. |
| 77 | [C₆H₅]⁺ | Loss of the diethylamino group, forming a phenyl cation. |
Metabolite Identification In biological systems, this compound can be transformed by metabolic enzymes, primarily Cytochrome P450s. Identifying the resulting metabolites is crucial for understanding its biotransformation and potential effects. High-resolution mass spectrometry (HRMS), such as that performed on UHPLC-Q-Orbitrap instruments, is the state-of-the-art method for this purpose. mdpi.com This technique provides highly accurate mass measurements (<5 ppm error), which allows for the determination of the elemental composition of metabolites. uab.edu
Metabolites are identified by comparing the mass spectra of a biological sample (e.g., plasma, urine, or liver microsomes) with a control. New peaks in the sample indicate the presence of metabolites. The mass difference between the parent drug and the metabolite points to a specific metabolic transformation. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion, and its fragmentation pattern is compared to that of the parent drug to pinpoint the site of modification.
Common metabolic pathways for N-alkylated anilines that can be identified by MS include:
N-Dealkylation: Loss of an ethyl group (-28 Da) or two ethyl groups (-56 Da).
Hydroxylation: Addition of an oxygen atom (+16 Da), typically on the aromatic ring or an alkyl side chain.
N-Oxidation: Addition of an oxygen atom to the nitrogen (+16 Da).
Phase II Conjugation: Addition of larger polar groups, such as glucuronic acid (+176 Da) or sulfate (B86663) (+80 Da), to a hydroxylated metabolite. mdpi.com
These advanced MS techniques enable the comprehensive profiling of metabolic pathways without the need to synthesize every potential metabolite as a reference standard. pnnl.govuab.edu
Applications and Advanced Material Science Incorporating N,n Diethylaniline
N,N-Diethylaniline in Dye and Pigment Chemistry
The electron-donating nature of the diethylamino group makes this compound an excellent component in the formation of chromophores, the part of a molecule responsible for its color. It is a key precursor in the synthesis of various classes of synthetic dyes.
This compound is a fundamental component in the production of both azoic and triphenylmethane (B1682552) dyes. In azo dye synthesis, it acts as a coupling component. The process typically involves the reaction of a diazonium salt with an electron-rich compound. This compound, with its activated aromatic ring, readily undergoes azo coupling, usually at the para position relative to the diethylamino group, to form a highly conjugated azo compound. threebond.co.jp The extensive system of alternating double and single bonds is responsible for the dye's color. researchgate.net A variety of azo dyes can be synthesized by coupling different diazotized aryl amines with this compound and its derivatives. pergan.com
In the synthesis of triphenylmethane dyes, such as Malachite Green and Crystal Violet, N,N-dialkylanilines are critical reagents. researchgate.netup-resin.com While many laboratory procedures specify the use of its close relative, N,N-dimethylaniline, the synthetic principle is analogous for this compound. threebond.co.jpup-resin.com The synthesis often involves the condensation of the N,N-dialkylaniline with another aromatic aldehyde or a carbonyl compound, like diethyl carbonate, in the presence of an acid or via a Grignard reagent intermediate. up-resin.com The resulting triphenylmethane structure possesses extensive electronic delocalization, giving rise to brilliant, intense colors. researchgate.net
Researchers have synthesized specialized photoactive azoimine dyes, such as 4-(2-pyridylazo)-N,N-diethylaniline, from this compound precursors. made-in-china.com These dyes exhibit interesting photochemical behaviors with potential for use in advanced optical technologies like optical data storage devices and as light sensitizers. made-in-china.comnouryon.com The synthesis can be achieved through the reaction of 2-aminopyridine (B139424) with N,N-dialkyl-1,4-nitrosoaniline at room temperature. made-in-china.com
Unlike some related compounds, these this compound derivatives show emission spectra at room temperature. made-in-china.com Their photochemical properties are influenced by a trans-to-cis photoisomerization process, where light absorption causes a change in the molecule's geometric structure. made-in-china.com This isomerization can be observed by differences between the dye's absorption and excitation spectra. made-in-china.com Electrochemical analysis of these dyes also reveals both oxidation of the diethylamino group and reduction of the azo group, indicating a π-acidity that is relevant for electronic applications. made-in-china.com
| Dye Class | Synthetic Role of this compound | Resulting Feature |
| Azo Dyes | Coupling Component | Forms a conjugated system with an -N=N- azo group. threebond.co.jp |
| Triphenylmethane Dyes | Precursor/Reactant | Forms a highly delocalized triarylmethane structure. researchgate.netup-resin.com |
| Photoactive Azoimine Dyes | Precursor | Creates dyes with specific photochemical behaviors like photoisomerization. made-in-china.com |
This compound in Polymer Chemistry and Photoinitiation
In polymer science, this compound primarily functions as an accelerator or co-initiator, a substance that increases the rate of a chemical reaction, particularly in polymerization and curing.
This compound can act as a co-initiator in Type II photoinduced polymerization reactions. capes.gov.br In these systems, a photosensitizer molecule absorbs light, but it does not directly produce the free radicals needed to start the polymerization chain reaction. Instead, the light-excited photosensitizer interacts with a co-initiator, which is this compound in this case.
The mechanism involves the excited photosensitizer abstracting a hydrogen atom from the alkyl group of the this compound molecule. This process generates a free radical on the co-initiator, which then initiates the polymerization of monomers. Tertiary amines are commonly used for this purpose in applications like light-cured dental resins. capes.gov.br This method allows polymerization to be initiated using visible light, offering advantages in safety and control over the reaction.
One of the most significant industrial applications of this compound is as an accelerator for the room-temperature curing of unsaturated polyester (B1180765) resins. pergan.comup-resin.com The curing of these resins, which involves the cross-linking of polymer chains, is typically initiated by an organic peroxide, such as dibenzoyl peroxide (BPO). pergan.comcompositesaustralia.com.au At ambient temperatures, the decomposition of BPO into the necessary free radicals is very slow. pergan.com
This compound is added to the resin to accelerate this decomposition. pergan.comup-resin.com It reacts with the dibenzoyl peroxide, speeding up the formation of radicals and thus initiating the polymerization and curing (cross-linking) process rapidly. pergan.com Commercial products like PERGAQUICK A300 and Accelerator NL-64-100 are formulations of this compound sold specifically for this purpose. pergan.comnouryon.com The reactivity and thus the gel and cure times can be controlled by the choice and dosage of the amine accelerator; this compound is generally considered to have a lower reactivity compared to other amines like N,N-dimethyl-p-toluidine. pergan.com This system is effective and not sensitive to moisture, but can sometimes impart a yellow or brown color to the final cured product. pergan.com
| Polymer System | Role of this compound | Mechanism |
| Photopolymerization | Co-initiator | Donates a hydrogen atom to an excited photosensitizer, forming an initiating radical. capes.gov.br |
| Unsaturated Polyester Curing | Accelerator | Speeds up the decomposition of peroxide initiators (e.g., BPO) to form radicals at room temperature. pergan.comup-resin.com |
There is no readily available research literature describing the synthesis of ionene polymers using this compound or its derivatives as the primary monomeric units.
This compound in Medicinal Chemistry and Pharmacology
This compound, a tertiary amine with a distinct chemical profile, has garnered attention within the realms of medicinal chemistry and pharmacology. Its structural scaffold serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. Researchers have explored its derivatives in various contexts, from fundamental structure-activity relationship studies to the development of agents targeting specific biological pathways and disease states. This section delves into the specific applications of this compound and its analogs in drug discovery, enzyme modulation, pharmaceutical manufacturing, and as a basis for antiarrhythmic agents.
Structure-Activity Relationship (SAR) Studies for Drug Discovery
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org The goal of SAR studies is to understand how specific functional groups and structural modifications influence a compound's efficacy, potency, and selectivity, thereby guiding the design of more effective therapeutic agents. drugdesign.org For derivatives of this compound, SAR studies focus on systematically altering the molecule's two primary regions: the N,N-diethylamino group and the phenyl ring, to optimize interactions with biological targets.
Key principles of SAR involve modifying a lead compound to observe the resulting changes in biological effect. These modifications can include altering substituent size, lipophilicity, electronic properties, and hydrogen bonding capacity. drugdesign.org For instance, in the development of some therapeutic agents, converting a primary amine (–NH2) to a tertiary amine like a diethylamino group (–N(CH2CH3)2) can be tested to see how it affects receptor binding or cell permeability. drugdesign.org
While specific, comprehensive SAR studies on a wide range of this compound derivatives are part of ongoing research, the principles can be illustrated through related classes of compounds. For example, in studies of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives developed as anti-HIV agents, modifications to the aniline portion of the molecule were critical for activity. nih.gov The presence and position of substituents on the aniline ring dramatically influenced the compound's potency against the HIV-1 reverse transcriptase enzyme. nih.gov Similarly, research on diarylaniline analogs as anti-HIV-1 agents has shown that various substituents on the aryl rings are crucial for their inhibitory activity. chemmethod.com
These examples underscore the strategies that would be applied to this compound in a drug discovery program. Researchers would synthesize a library of analogs with systematic variations to probe the chemical space around the core structure.
Table 1: Hypothetical SAR Modifications for this compound Derivatives
| Structural Modification | Target Region | Potential Impact on Biological Activity | Rationale |
| Varying Alkyl Chain Length | N,N-diethylamino Group | Alteration of lipophilicity and steric bulk, potentially affecting receptor pocket fit and membrane permeability. | Homologation studies often reveal an optimal chain length for activity. drugdesign.org |
| Introducing Substituents on Phenyl Ring | Phenyl Ring | Modification of electronic properties (electron-donating/withdrawing groups) and hydrogen bonding capacity. | Can enhance binding affinity to target proteins and alter metabolic stability. |
| Altering Substitution Pattern | Phenyl Ring | Changing the position (ortho, meta, para) of substituents. | Can optimize the geometry for receptor binding and avoid steric clashes. |
| Replacing Phenyl Ring with Heterocycle | Core Scaffold | Introduction of new hydrogen bonding sites and modification of overall physicochemical properties. | May improve selectivity, solubility, or target engagement. |
These systematic explorations are essential for converting a simple chemical building block like this compound into a refined lead compound for potential therapeutic development. chemrxiv.org
Enzyme Interaction Studies and Modulation of Biological Processes
The this compound scaffold and its derivatives can interact with various enzymes and modulate biological pathways, a key area of investigation in pharmacology. The nitrogen atom and the aromatic ring are functional features that can participate in binding events within enzyme active sites or allosteric sites. These interactions can lead to either inhibition or activation of the enzyme, thereby altering cellular processes.
One area of study involves the interaction of aniline derivatives with enzymes that have critical cysteine residues in their active sites. For example, studies on organoselenium compounds have demonstrated their ability to inhibit the δ-aminolevulinic acid dehydratase (δ-AlaD) enzyme by forming a selenylamide bond with a cysteine residue. nih.gov This highlights a mechanism where molecules with reactive centers can covalently modify and inhibit enzyme function. The nitrogen of an this compound derivative could similarly act as a nucleophile or influence the reactivity of other parts of the molecule to facilitate interactions with amino acid residues like cysteine, serine, or histidine in an enzyme's active site.
Furthermore, derivatives of this compound can be designed to modulate broader biological processes. The N-end rule pathway, for example, is a critical cellular system that determines the half-life of proteins based on their N-terminal amino acid. nih.gov This pathway can be influenced by small molecules that interact with its recognition components (N-recognins). nih.gov Designing molecules that mimic or block these interactions can modulate various physiological and pathophysiological processes, including those involved in cancer and neurodegeneration. nih.gov The structure of this compound provides a template that could be elaborated to create specific modulators of such protein degradation pathways.
Semiconductor-based biomaterial interfaces have also been used to wirelessly modulate neural activities, demonstrating another form of biological process modulation where the chemical nature of the interface is critical for eliciting action potentials in neurons. uchicago.edu While not directly involving this compound as a drug, this research shows the importance of chemical structures in mediating complex biological responses.
Application in Pharmaceutical Intermediates and Quality Control
This compound is a significant chemical compound in the pharmaceutical industry, primarily serving as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). mit-ivy.comgoogle.comottokemi.com Its chemical properties allow it to be used as a building block or a reagent in multi-step synthetic pathways. For instance, it is an intermediate in the production of certain drugs, including the antifungal agent luliconazole (B1675427) and the vitamin D analog calcipotriol. mit-ivy.com The diethylamino group can act as a directing group or a nucleophile, and the aromatic ring can undergo various substitutions to build the final molecular architecture of an API.
Beyond its role in synthesis, this compound and related compounds are important in the context of pharmaceutical quality control. During the synthesis of an API, starting materials, intermediates, or reagents like this compound can sometimes be carried through the process and remain as impurities in the final drug substance. Because some aniline derivatives can be potentially genotoxic, regulatory bodies require stringent control over their levels.
Analytical chemists, therefore, develop highly sensitive methods to detect and quantify such impurities. A relevant study details a method for the trace analysis of a similar compound, N,N-dimethylaniline, in the API linagliptin. researchgate.net This method utilized High-Performance Liquid Chromatography (HPLC) and was validated according to International Council for Harmonisation (ICH) guidelines, achieving a limit of quantitation of 0.9 parts per million (ppm). researchgate.net Similar methods would be essential for any API synthesized using this compound to ensure the final product is free from unacceptable levels of this impurity. This makes the analysis and control of this compound a critical step in ensuring the safety and quality of certain medicines. researchgate.net
Antiarrhythmic Activity and Pharmacokinetic Profiling of this compound Derivatives
Derivatives of this compound have been investigated for their potential as antiarrhythmic agents, which are drugs used to correct irregular heartbeats. The structural features of these compounds allow them to interact with ion channels in cardiac cells, a common mechanism for antiarrhythmic drugs.
A notable example is N,N-dimethylaniline-heliamine (DH), a synthetic tetrahydroisoquinoline derivative that incorporates a dimethylaniline moiety. Studies have shown that DH possesses promising antiarrhythmic activity. nih.gov Research into the pharmacokinetics of DH in rats provided crucial data on how the compound is absorbed, distributed, metabolized, and excreted. nih.gov Such profiling is essential to determine if a potential drug can reach its target in sufficient concentrations and persist long enough to be effective.
Table 2: Selected Pharmacokinetic Parameters of N,N-dimethylaniline-heliamine (DH) in Rats
| Parameter | Value (Mean ± SD) | Description |
| Volume of Distribution (Vd) | 126,728.09 ± 56,867.09 mL/kg | Indicates extensive distribution of the drug into tissues outside the plasma. nih.gov |
| Clearance (CL) | 30,148.65 ± 15,354.27 mL/h/kg | Measures the efficiency of drug removal from the body. |
| Absolute Oral Bioavailability | 16.11% | The fraction of the orally administered dose that reaches systemic circulation. nih.gov |
| Source: Metabolic and Pharmacokinetic Profiling Studies of N,N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS nih.gov |
The large volume of distribution suggests that the compound distributes widely into the tissues, which could be beneficial for reaching cardiac tissue. nih.gov The study also identified that the main metabolic pathways for DH included demethylation and glucuronidation. nih.gov
Further research into related structures supports the potential of this chemical class. A study on N-alkyl-1,2-diphenylethanolamines evaluated their activity against CaCl2-induced arrhythmia. nih.gov The results showed that the N-ethyl derivative possessed antiarrhythmic activity, although it was less potent than the N-methyl analog and the reference drug verapamil. nih.gov This suggests that the nature of the N-alkyl substituents is a critical determinant of antiarrhythmic potency. The antiarrhythmic activity of these compounds was suggested to be related to calcium-channel inhibition rather than local anesthetic effects. nih.gov The investigation of various aniline and phenothiazine (B1677639) derivatives has also been a historical area of interest in the search for new antiarrhythmic agents. nih.gov
Environmental and Biological Research Aspects of N,n Diethylaniline
Ecotoxicological Studies and Environmental Impact Assessment
The environmental impact of N,N-Diethylaniline has been a subject of ecotoxicological research, with a focus on its effects on aquatic life. Studies utilizing model organisms such as the zebrafish (Danio rerio) have provided insights into the potential hazards of this compound in aquatic ecosystems. While direct research on this compound is limited, studies on the closely related compound N,N-Dimethylaniline offer significant understanding of the toxicological effects on developmental stages of aquatic organisms.
Exposure of zebrafish embryos to N,N-Dimethylaniline, a structural analog of this compound, has been shown to induce significant developmental toxicity. Research has identified a range of abnormalities that manifest in a dose-dependent manner.
Observed developmental abnormalities in zebrafish embryos include pericardial edema, yolk sac edema, and spinal curvature. These effects highlight the potential of N,N-dialkylated anilines to interfere with critical developmental processes in aquatic vertebrates. The heart, in particular, has been identified as a primary target organ for the toxic effects of N,N-Dimethylaniline, suggesting a potential for cardiotoxicity.
Table 1: Developmental Abnormalities in Zebrafish Embryos Exposed to N,N-Dimethylaniline
| Abnormality | Description |
|---|---|
| Pericardial Edema | Fluid accumulation around the heart, indicating cardiac distress. |
| Yolk Sac Edema | Excess fluid in the yolk sac, suggesting impaired nutrient absorption or osmotic imbalance. |
| Spinal Curvature | Abnormal bending of the spine, indicating effects on skeletal development. |
Exposure to N,N-Dimethylaniline has been demonstrated to induce oxidative stress in zebrafish embryos. This is characterized by a significant increase in reactive oxygen species (ROS) within the organism. The induction of ROS can lead to cellular damage and trigger programmed cell death, or apoptosis.
Studies have shown that the increased oxidative stress is particularly prominent in the cardiac region of the zebrafish embryos. This localized oxidative stress is a potential mechanism underlying the observed cardiotoxicity. The increase in ROS is often accompanied by changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating the organism's attempt to mitigate the oxidative damage. The induction of apoptosis in the cardiac region further points to the heart as a specific target of N,N-Dimethylaniline's toxic action.
A notable effect of N,N-Dimethylaniline exposure in zebrafish embryos is the abnormal accumulation of lipids, particularly in the cardiac region. This lipid accumulation is indicative of a disruption in lipid metabolism. The buildup of lipids in the heart tissue can contribute to the observed cardiac dysfunction and morphological abnormalities.
The specific targeting of the cardiac region for lipid accumulation, coupled with oxidative stress and apoptosis, strongly suggests that the heart is a primary site of toxicity for N,N-Dimethylaniline. This organ-specific toxicity underscores the potential for this class of compounds to have significant adverse effects on the cardiovascular development and function of aquatic organisms.
Table 2: Summary of Toxicological Effects of N,N-Dimethylaniline on Zebrafish Embryos
| Toxicological Endpoint | Observed Effect | Affected Region |
|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Primarily Cardiac Region |
| Cellular Apoptosis | Increased programmed cell death | Cardiac Region |
| Lipid Metabolism | Abnormal lipid accumulation | Cardiac Region |
Biodegradation and Environmental Fate of this compound
The environmental fate of this compound is largely determined by microbial degradation processes. The persistence and potential for accumulation of this compound in the environment are dependent on the presence of microorganisms capable of its transformation and the prevailing environmental conditions.
The biodegradation of this compound has been observed under aerobic conditions in contaminated aquifers. Laboratory and field-scale studies have demonstrated that microbial communities can mitigate the presence of this compound. One of the identified bacterial strains capable of transforming this compound is Bacillus megaterium.
The primary mechanism of initial breakdown by Bacillus megaterium involves biohydroxylation. This process results in the formation of ortho- and para-monohydroxylated products. This hydroxylation is a critical first step in the detoxification and further degradation of the molecule. In contrast to aerobic degradation, this compound has been found to be recalcitrant under anaerobic conditions, indicating that its persistence is significantly higher in oxygen-depleted environments.
The environmental persistence of this compound is influenced by factors such as oxygen availability and the microbial population present. Its recalcitrance in anaerobic environments suggests a potential for longer persistence in deeper soil layers, sediments, and anoxic zones of water bodies.
The primary identified transformation products resulting from microbial action are hydroxylated derivatives. Specifically, the formation of N,N-dimethyl-2-aminophenol and N,N-dimethyl-4-aminophenol has been observed from the degradation of the related compound N,N-dimethylaniline by Bacillus megaterium, suggesting that similar hydroxylated products would be formed from this compound. Further degradation of these initial products can lead to ring cleavage and eventual mineralization. The formation of various transformation products is also possible through processes such as acylation in soil environments.
Advanced Remediation Technologies for this compound Contamination
The environmental persistence of this compound (DEA) has necessitated the development of advanced remediation technologies to mitigate its impact on soil and water resources. Research has focused on chemical, biological, and physical methods to effectively remove or degrade this compound.
Chemical Oxidation Processes (e.g., Persulfate Activation)
Advanced Oxidation Processes (AOPs) are a prominent group of technologies for the degradation of recalcitrant organic pollutants like DEA. Among these, persulfate-based oxidation has shown significant promise. Persulfate (S₂O₈²⁻) can be activated to generate highly reactive sulfate (B86663) radicals (SO₄⁻•), which are powerful oxidizing agents.
Thermally Activated Persulfate:
Heat can be used to activate persulfate, leading to the homolytic cleavage of the peroxide bond and the formation of sulfate radicals. Studies on aniline (B41778), a related compound, have demonstrated that thermally activated persulfate can achieve significant degradation. For instance, at 40°C, over 85% of aniline was degraded within 24 hours when the molar ratio of aniline to persulfate was 1:4.65. nih.gov A higher pH was found to favor aniline degradation in this process. nih.gov The efficiency of thermally activated persulfate is temperature-dependent, with higher temperatures generally leading to faster degradation rates. Research on theophylline, another organic contaminant, showed that increasing the temperature from 55°C to 75°C significantly enhanced its degradation by thermally activated persulfate. nih.gov
Chemically Activated Persulfate:
Transition metal ions, such as ferrous iron (Fe²⁺), can also activate persulfate to generate sulfate radicals. This process, known as the Fenton-like reaction, is an effective method for degrading organic pollutants. In the case of aniline, the addition of ferrous ions has been shown to accelerate its degradation by persulfate. nih.gov However, the concentration of Fe²⁺ is a critical parameter, as an excess can lead to scavenging of the sulfate radicals, thereby inhibiting the degradation process. The degradation of 2,6-dimethylaniline, a derivative of aniline, by the Fenton process (using Fe²⁺ and hydrogen peroxide) achieved a 70% removal efficiency under optimal conditions. acs.org The degradation of aniline by Fe(II)-activated persulfate has been observed to follow a biphasic rate, with an initial rapid oxidation followed by a slower, sustained process. researchwithrutgers.com
The table below summarizes the key findings from studies on the chemical oxidation of aniline and related compounds, which can provide insights into the potential for this compound remediation.
| Activation Method | Target Compound | Key Findings |
| Thermal Activation | Aniline | >85% degradation at 40°C with a 1:4.65 molar ratio of aniline to persulfate. nih.gov |
| Fe(II) Activation | Aniline | Fe²⁺ accelerates degradation, but excess can be inhibitory. nih.govresearchwithrutgers.com |
| Fenton Process | 2,6-Dimethylaniline | 70% removal efficiency under optimal conditions. acs.org |
| Thermal Activation | Theophylline | Degradation increased from 10% to 100% when the temperature was raised from 55°C to 75°C. nih.gov |
Biological Remediation Approaches (e.g., Bioremediation, Phytoremediation)
Biological remediation utilizes the metabolic processes of living organisms, such as microorganisms and plants, to degrade or sequester environmental pollutants.
Bioremediation:
Bioremediation involves the use of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. This can be achieved through the stimulation of indigenous microbial populations (biostimulation) or the introduction of specific microorganisms to a contaminated site (bioaugmentation). Research has shown that bioremediation can be an effective strategy for cleaning up sites contaminated with organic pollutants.
Phytoremediation:
Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. This can occur through several mechanisms, including:
Phytoextraction: The uptake and accumulation of contaminants in the plant tissues.
Phytodegradation: The breakdown of contaminants by plant enzymes.
Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is enhanced by the presence of the plant root system.
While specific case studies on the phytoremediation of this compound are limited, research on other organic pollutants has demonstrated the potential of this approach. For instance, plants like poplar, birch, willow, miscanthus, and hemp are being investigated for their ability to remediate soils contaminated with industrial pollutants and wastewater. phybi.eu Innovative techniques such as bioaugmentation and the use of endophytic fungi are being explored to enhance the efficiency of phytoremediation. phybi.eu
The following table presents examples of plants used in phytoremediation and the types of contaminants they can address.
| Plant Species | Type of Contaminant | Remediation Mechanism |
| Poplar, Birch, Willow | Industrial contaminants, Wastewater | Phytoextraction, Phytodegradation |
| Miscanthus, Hemp | Industrial contaminants, Wastewater | Phytoextraction, Phytodegradation |
| Alfalfa | High nitrogen compounds | Phytoextraction |
| Cucumber | Polychlorinated biphenyls (PCBs) | Phytodegradation |
| Sunflower, Eucalyptus | Polychlorinated biphenyls (PCBs), n-alkanes | Phytodegradation |
Adsorption and Separation Technologies for Wastewater Treatment
Adsorption is a widely used technology for the removal of organic pollutants from wastewater. This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for their potential to adsorb aniline and its derivatives.
Activated Carbon:
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds. The adsorption capacity of activated carbon is influenced by factors such as the initial concentration of the pollutant, the dosage of the adsorbent, and the pH of the solution. Studies on aniline have shown that the adsorption process can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the adsorption mechanism. researchgate.net
Zeolites:
Zeolites are crystalline aluminosilicate minerals with a porous structure that can be used as adsorbents. Both natural and modified zeolites have been investigated for the removal of aniline and its derivatives from water. Surfactant-modified zeolites have shown enhanced sorption capacity for these compounds. For instance, the removal efficiency of N-Methylaniline reached up to 69.5% using Syrian-zeolite, while a lower efficiency of 16% was observed for N,N-Dimethylaniline using Jordanian-Faujasite.
The table below provides a summary of the adsorption performance of different adsorbents for aniline and its derivatives.
| Adsorbent | Target Compound | Maximum Adsorption/Removal Efficiency |
| Clinoptilolite-rich tuff | Aniline | 50% |
| Syrian-zeolite | N-Methylaniline | 69.5% |
| Jordanian-Faujasite | N,N-Dimethylaniline | 16% |
Integrated Remediation Strategies
In many cases, a single remediation technology may not be sufficient to achieve complete cleanup of a contaminated site. Integrated remediation strategies, which combine two or more techniques, can offer a more effective and efficient approach.
One promising integrated approach is the sequential application of chemical oxidation and bioremediation. In this strategy, a chemical oxidant, such as activated persulfate, is first used to rapidly reduce the concentration of the contaminant and break it down into more biodegradable intermediates. This is then followed by a bioremediation step, where microorganisms further degrade the remaining contaminants and their byproducts. This sequential approach can be more cost-effective and sustainable than chemical oxidation alone.
Metabolism and Pharmacokinetics in Biological Systems
Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for assessing its potential biological effects.
In Vitro and In Vivo Metabolic Pathway Elucidation
The metabolism of xenobiotics like this compound primarily occurs in the liver and involves a series of enzymatic reactions that transform the compound into more water-soluble metabolites, facilitating their excretion from the body.
In Vitro Studies:
In vitro studies using liver microsomes are a common method to investigate the metabolic pathways of drugs and other foreign compounds. nih.govunl.edu These studies have shown that the metabolism of N-substituted anilines, such as N,N-dimethylaniline, involves N-oxidation and N-dealkylation reactions. For instance, the metabolism of N-ethyl-N-methylaniline in rabbit liver microsomes was found to occur mainly through N-oxidation and N-demethylation, with N-deethylation and di-dealkylation occurring to a lesser extent. nih.gov
In Vivo Studies:
In vivo studies in animal models provide a more comprehensive understanding of the metabolism and disposition of a compound in a whole organism. Studies on 4-cyano-N,N-dimethylaniline in mice have shown that the compound is rapidly absorbed and eliminated, primarily in the urine. nih.gov The major metabolites identified were 2-amino-5-cyanophenyl sulphate and its N-methyl analogue. nih.gov A novel metabolite, N-acetyl-S-(4-cyanoanilinomethyl)cysteine, was also identified, suggesting the formation of an electrophilic intermediate during N-demethylation. nih.gov
A study on N,N-dimethylaniline-heliamine in rats identified 16 metabolites, with the main metabolic processes being demethylation, dehydrogenation, glucuronidation, and sulfation. mdpi.com
Based on studies of related compounds, the potential metabolic pathways of this compound are expected to involve N-deethylation, aromatic hydroxylation, and subsequent conjugation reactions. The following table lists potential metabolites of this compound based on the metabolism of analogous compounds.
| Potential Metabolite | Metabolic Reaction |
| N-Ethyl-N-methylaniline | N-deethylation |
| N-Ethylaniline | N-deethylation |
| 4-Hydroxy-N,N-diethylaniline | Aromatic hydroxylation |
| This compound-N-oxide | N-oxidation |
| Conjugates (e.g., glucuronides, sulfates) | Phase II conjugation |
Identification of Key Metabolites (e.g., N-oxidation, N-dealkylation)
The metabolism of this compound in biological systems primarily involves two key pathways: N-oxidation and N-dealkylation. These processes are crucial for the biotransformation and subsequent elimination of the compound from the body.
N-oxidation of this compound results in the formation of this compound N-oxide. This metabolic route is a common pathway for tertiary amines and is catalyzed by specific enzyme systems in the liver. In studies with rat liver microsomes, N-oxidation was observed with this compound nih.gov. The formation of an N-oxide intermediate has also been demonstrated in the oxidative demethylation of the related compound, N,N-dimethylaniline, by liver microsomes mdpi.com.
N-dealkylation involves the removal of one or both ethyl groups from the nitrogen atom. This process leads to the formation of N-ethylaniline and subsequently aniline. In rat liver microsomes, N-dealkylation has been shown to occur during the metabolism of N,N-dialkylanilines nih.gov. The dealkylation process is a critical step in the detoxification and excretion of this compound.
The primary metabolites identified from these pathways are:
this compound N-oxide
N-Ethylaniline
Aniline
Additionally, further hydroxylation of the aromatic ring can lead to the formation of aminophenols, as seen with the metabolism of N-methylaniline, a related compound, which forms p-aminophenol nih.gov. Another potential metabolite is N-ethyl-N-(hydroxyethyl)aniline, which can be synthesized from N-ethylaniline and ethylene oxide google.comprepchem.comchemicalbook.com.
Table 1: Key Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
|---|---|
| This compound N-oxide | N-oxidation |
| N-Ethylaniline | N-de-ethylation |
| Aniline | N-de-ethylation |
| p-Aminophenol | Ring Hydroxylation (potential) |
| N-Ethyl-N-(hydroxyethyl)aniline | Hydroxylation of ethyl group (potential) |
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, Flavin-containing Monooxygenases)
The metabolic transformation of this compound is primarily carried out by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO). These enzymes are predominantly located in the liver and are responsible for the oxidation and dealkylation of a wide range of xenobiotics.
Cytochrome P450 (CYP450) enzymes play a significant role in the N-dealkylation of this compound. Specifically, isoforms such as CYP2B1 have been shown to catalyze the metabolism of related N-alkylanilines nih.gov. The CYP450-mediated reaction involves the removal of an ethyl group to form N-ethylaniline and acetaldehyde (B116499). Further de-ethylation can lead to the formation of aniline.
Flavin-containing Monooxygenases (FMO) are primarily responsible for the N-oxidation of this compound, leading to the formation of this compound N-oxide. FMOs, particularly FMO1 and FMO3, are known to N-oxygenate various tertiary amines nih.govhmdb.canih.gov. Studies on the related compound N,N-dimethylaniline have shown that FMOs mediate its N-oxidation hmdb.ca.
Table 2: Enzyme Systems in this compound Metabolism
| Enzyme System | Primary Metabolic Reaction | Key Isoforms (implicated from related compounds) |
|---|---|---|
| Cytochrome P450 (CYP450) | N-de-ethylation | CYP2B1, CYP2B2 nih.gov |
| Flavin-containing Monooxygenases (FMO) | N-oxidation | FMO1, FMO3 nih.govnih.gov |
Bioavailability and Distribution in Organisms
The bioavailability and distribution of this compound are critical factors in understanding its potential biological effects. While specific comprehensive studies on the tissue distribution of this compound are limited, information can be inferred from its physicochemical properties and studies on related compounds.
This compound is readily absorbed through the skin and by inhalation of its vapors nih.gov. A study on a related synthetic compound, N,N-dimethylaniline-heliamine (DH), in rats showed an absolute oral bioavailability of 16.11% mdpi.com. The plasma distribution volume of DH was found to be significantly higher than the total plasma volume in rats, suggesting a specific tissue distribution mdpi.com.
In aquatic ecosystems, this compound is considered toxic to aquatic organisms, and it is suggested that bioaccumulation may occur along the food chain nih.gov. However, one assessment indicated a low bioaccumulation potential scilit.com.
Studies on the distribution of the related compound N-nitrosomethylaniline in rats showed that it was distributed fairly evenly throughout the body, with no preferential concentration in its target organ, the esophagus nih.gov. The high lipid solubility of N-nitrosomethylaniline did not lead to increased accumulation in adipose tissue, and it appeared to be rapidly metabolized nih.gov.
Table 3: Bioavailability and Distribution Aspects of N,N-Dialkylanilines
| Parameter | Finding | Organism/System | Compound |
|---|---|---|---|
| Oral Bioavailability | 16.11% | Rats | N,N-dimethylaniline-heliamine mdpi.com |
| Tissue Distribution | Suggestion of specific tissue distribution based on high plasma distribution volume | Rats | N,N-dimethylaniline-heliamine mdpi.com |
| Bioaccumulation | Potential for bioaccumulation in the food chain | Aquatic Organisms | This compound nih.gov |
| Tissue Distribution | Fairly even distribution, no preferential accumulation in target organ or adipose tissue | Rats | N-nitrosomethylaniline nih.gov |
Interactions with Biological Macromolecules (DNA, Proteins, Glutathione)
The interaction of this compound and its metabolites with biological macromolecules such as DNA, proteins, and glutathione is a key area of toxicological research. Covalent binding of reactive metabolites to these macromolecules can lead to cellular damage and toxicity.
DNA: While direct studies on this compound are scarce, research on related aniline compounds has shown that their metabolites can form covalent adducts with DNA. For instance, metabolites of dimethylaminoazobenzene and aniline have been shown to bind covalently to DNA in vivo scilit.com. In silico models for the related compound N,N-dimethylaniline-heliamine predicted a low probability of binding to DNA mdpi.com.
Proteins: Covalent binding of reactive metabolites to proteins is another important interaction. Metabolites of dimethylaminoazobenzene and aniline have been observed to bind to cytoplasmic and nuclear proteins in the liver and spleen of rats scilit.com. In silico predictions for N,N-dimethylaniline-heliamine suggested a low probability of protein binding mdpi.com.
Glutathione: Glutathione (GSH) plays a crucial role in the detoxification of electrophilic compounds through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs). In silico models for N,N-dimethylaniline-heliamine predicted a low probability of binding to glutathione mdpi.com. This suggests that direct conjugation of the parent compound or its primary metabolites with glutathione may not be a major detoxification pathway.
Table 4: Interactions of N,N-Dialkylaniline Derivatives with Biological Macromolecules
| Macromolecule | Interaction | Compound Studied | Finding |
|---|---|---|---|
| DNA | Covalent Adduct Formation | Dimethylaminoazobenzene, Aniline | Metabolites bind covalently to DNA in vivo scilit.com. |
| DNA | Binding Probability | N,N-dimethylaniline-heliamine | In silico model predicts low probability of DNA binding mdpi.com. |
| Proteins | Covalent Binding | Dimethylaminoazobenzene, Aniline | Metabolites bind to liver and spleen proteins in vivo scilit.com. |
| Proteins | Binding Probability | N,N-dimethylaniline-heliamine | In silico model predicts low probability of protein binding mdpi.com. |
| Glutathione | Binding Probability | N,N-dimethylaniline-heliamine | In silico model predicts low probability of glutathione binding mdpi.com. |
Analytical Methodologies for N,n Diethylaniline Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of N,N-Diethylaniline, providing the necessary separation from complex sample matrices before quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. measurlabs.com In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of detector is critical for achieving the desired sensitivity and selectivity.
For the analysis of aniline (B41778) compounds, including this compound, in automotive gasoline, a gas chromatograph equipped with a flame ionization detector (FID) is commonly used. mit-ivy.com The FID is a robust and widely applicable detector that responds to most organic compounds. measurlabs.com In a typical application, a polar polyethylene (B3416737) glycol (PEG) column is used to separate aniline compounds from the gasoline matrix, with acetophenone (B1666503) often serving as an internal standard. mit-ivy.com
The reliability of this method has been demonstrated through recovery rate experiments. For instance, in a study analyzing N,N-Dimethylaniline in a blank gasoline matrix, a standard recovery rate of 99.21% was achieved with a relative standard deviation (RSD) of 0.55%. mit-ivy.com While this data is for a closely related compound, it illustrates the high accuracy and precision attainable with GC-FID for aniline derivatives. Optimization of GC conditions, such as the temperature ramp rate, can be crucial to resolve potential interferences from other components in the sample matrix, like naphthalene. mit-ivy.com
Another common detector used in conjunction with GC for aniline derivatives is the nitrogen-phosphorus detector (NPD). epa.gov This detector offers enhanced selectivity for nitrogen-containing compounds, making it particularly suitable for analyzing this compound. epa.gov
The table below summarizes typical recovery and precision data for aniline compounds using GC-FID, highlighting the method's effectiveness.
| Compound | Recovery Rate (%) | RSD (%) |
| N,N-Dimethylaniline | 99.21 | 0.55 |
| N-Methylaniline | 94.97 | 0.83 |
| Aniline | 96.83 | 1.05 |
| o-Toluidine | 95.11 | 0.75 |
| p-Toluidine | 106.66 | 1.55 |
| m-Methylaniline | 100.12 | 1.35 |
| Data derived from analysis of aniline compounds in a gasoline matrix. mit-ivy.com |
High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples that are not readily volatile or are thermally labile. sielc.comnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sielc.com
When coupled with mass spectrometry (MS), HPLC becomes an exceptionally powerful tool for both qualitative and quantitative analysis. guidechem.comnih.gov LC-MS combines the separation capabilities of HPLC with the highly sensitive and selective detection provided by MS, which identifies compounds based on their mass-to-charge ratio. nih.gov This is particularly useful for identifying and quantifying trace levels of impurities, such as this compound, in pharmaceutical substances. guidechem.com
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of this compound as a genotoxic impurity. guidechem.com This method can achieve a quantitative limit as low as 0.2 ng/mL and a detection limit of 0.06 ng/mL. guidechem.com The linearity of such methods is typically excellent, with correlation coefficients (R) often exceeding 0.999. guidechem.comnih.gov The high accuracy of these methods is demonstrated by average recovery rates, which can be as high as 95.3% with a low relative standard deviation (RSD) of 0.84%. guidechem.com
The choice of chromatographic column and mobile phase is critical for successful separation. For this compound, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) has been shown to be effective. sielc.com For MS compatibility, volatile acids like formic acid are preferred. sielc.com
The following table presents key performance metrics for an LC-MS/MS method for this compound determination, showcasing its sensitivity and accuracy.
| Parameter | Value |
| Linearity Range | 0.20 - 15.80 ng/mL |
| Correlation Coefficient (R) | 0.9999 |
| Limit of Detection (LOD) | 0.06 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Average Recovery | 95.3% |
| Relative Standard Deviation (RSD) | 0.84% |
| Data for the determination of this compound as a genotoxic impurity. guidechem.com |
Single-drop microextraction (SDME) is a sample preparation technique that has gained traction for the analysis of organic pollutants in environmental water samples due to its simplicity, low cost, and minimal solvent consumption. psu.edue3s-conferences.org This technique, often coupled with GC, involves the extraction of analytes from an aqueous sample into a micro-liter sized drop of an organic solvent. psu.edue3s-conferences.org
In a study focused on the determination of aromatic amines, including this compound, in environmental water, SDME coupled with gas chromatography-flame ionization detection (GC-FID) demonstrated high efficiency. psu.edu The method showed good linearity for this compound over a concentration range of 0.1 to 50 µg/mL. psu.edu The enrichment factors, which indicate the degree of concentration of the analyte from the sample to the extraction drop, can be significant, ranging from 42 to 509 for various aromatic amines. psu.edu
The effectiveness of SDME for real-world samples has been validated by analyzing drinking, lake, and sea water. psu.edu In spiked lake water samples, the method yielded excellent recoveries, ranging from 79.5% to 122.7%, with relative standard deviations (RSDs) between 3.2% and 13.3%. psu.edu This indicates that SDME is a robust and reliable method for the pre-concentration and analysis of this compound in complex aqueous matrices. psu.edu
Key parameters that are optimized to enhance the performance of SDME include the type and volume of the extraction solvent, sample pH, ionic strength, and extraction time. psu.edu
The table below illustrates the performance of the SDME-GC method for the analysis of this compound in water samples.
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Enrichment Factor | 42 - 509 (for various aromatic amines) |
| Recovery in Spiked Water | 79.5% - 122.7% |
| Relative Standard Deviation (RSD) | 3.2% - 13.3% |
| Performance data for the analysis of aromatic amines in environmental water samples. psu.edu |
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of this compound, often leveraging the formation of colored complexes or the compound's electrochemical properties.
UV-Vis spectrophotometry is a widely used technique for studying the formation of charge-transfer (CT) complexes between electron donor and acceptor molecules. arastirmax.comjetir.org this compound, being an electron-donating aromatic amine, can form such complexes with various electron acceptors. daneshyari.comrsc.org The formation of these complexes results in a new absorption band in the UV-Vis spectrum, which can be used for quantification. arastirmax.com
Studies have investigated the charge-transfer complexes of this compound with acceptors like iodine and fullerenes. daneshyari.comrsc.org The spectral characteristics and stability of these complexes are influenced by factors such as the molecular structure of the donor and the polarity of the solvent. nih.gov For example, the charge-transfer complexes of 2,6-diethylaniline (B152787) and N-ethylaniline with iodine have been studied spectrophotometrically in solvents like chloroform, dichloromethane (B109758), and carbon tetrachloride. nih.gov The stoichiometry of these complexes is typically found to be 1:1. nih.gov
The formation of colored charge-transfer complexes has been utilized for the determination of various aniline derivatives. For instance, the formation of yellow colored charge-transfer complexes of aniline, N-methylaniline, N,N-dimethylaniline, and this compound with nitromethane (B149229) in carbon tetrachloride has been determined by UV-Vis spectrophotometry. daneshyari.com Another application involves a photometric method for determining hypochlorite (B82951) by measuring the absorbance of the oxidation product of this compound at 475 nm. researchgate.net This method demonstrates a linear range from 0.1 to 2.0 mg/dm³ for hypochlorite, with a detection limit of 0.04 mg/dm³. researchgate.net
The table below summarizes the key parameters of a spectrophotometric method for the determination of hypochlorite using this compound, illustrating the principles of using color-forming reactions for quantification.
| Parameter | Value |
| Wavelength (λmax) | 475 nm |
| Linear Range | 0.1 - 2.0 mg/dm³ |
| Detection Limit | 0.04 mg/dm³ |
| Relative Standard Deviation | < 0.13 |
| Data for the determination of hypochlorite via reaction with this compound. researchgate.net |
Innovative detection methods are continuously being developed to enhance the capabilities of liquid chromatography. One such development is the use of photovoltaic detectors. While not as common as UV-Vis or mass spectrometric detectors, photovoltaic systems offer a unique approach to detection.
The principle behind a photovoltaic detector in liquid chromatography involves measuring the photovoltaic effect generated when an analyte passes through a detection cell. This effect can be influenced by the charge-transfer interactions between the analyte and a sensitized material in the detector.
While specific applications of photovoltaic detection systems for the direct analysis of this compound are not extensively documented in the provided context, the underlying principle of charge-transfer interactions is relevant. Given that this compound readily forms charge-transfer complexes, it is plausible that a photovoltaic detector, sensitized with an appropriate electron acceptor, could be developed for its detection in a liquid chromatography system. The sensitivity and selectivity of such a system would depend on the efficiency of the charge-transfer process and the design of the photovoltaic cell.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For this compound, CV provides insight into its oxidation mechanism, which is of interest in fields such as synthetic chemistry and materials science. While specific studies on this compound are not extensively detailed in readily available literature, its electrochemical behavior can be inferred from comprehensive studies on its close analogue, N,N-dimethylaniline, and the parent compound, aniline.
The electrochemical oxidation of N-alkylanilines like this compound typically proceeds via an initial one-electron transfer to form a cation radical. This intermediate is highly reactive and can undergo subsequent chemical reactions, most commonly a coupling reaction. Studies on N,N-dimethylaniline at a platinum electrode in acidic buffer solutions show an anodic oxidation process that begins at approximately +0.6 V versus a saturated calomel (B162337) electrode (SCE). acs.org The primary product of this oxidation is N,N,N',N'-tetramethylbenzidine, formed through a head-to-tail coupling of two cation radicals. acs.org A similar mechanism is expected for this compound, leading to the formation of N,N,N',N'-tetraethylbenzidine.
The characteristics of the cyclic voltammogram are influenced by several experimental factors:
Electrode Material: The choice of the working electrode significantly affects the voltammetric response. Studies on aniline and its derivatives have utilized various electrodes, including platinum, graphite, copper, and tin. researchgate.netsrce.hr Each material has a different surface chemistry and electron transfer kinetics, which can shift the oxidation and reduction peak potentials and alter the shape of the voltammogram.
Scan Rate: The rate at which the potential is swept affects the appearance of the CV curve. At slow scan rates, subsequent chemical reactions have more time to occur, which can lead to the appearance of new peaks corresponding to the redox activity of the reaction products. Rapid scan cyclic voltammetry can be used to study short-lived intermediates, such as the initial cation radical, before they have a chance to react.
A comparative examination of 4-substituted N,N-dimethylanilines revealed that the oxidation potential is sensitive to the electronic nature of the substituent on the aromatic ring. cdnsciencepub.com Electron-donating groups lower the potential required for oxidation, while electron-withdrawing groups increase it. cdnsciencepub.com This principle underscores the influence of the ethyl groups in this compound on its electrochemical properties compared to aniline or N,N-dimethylaniline.
Trace Analysis and Impurity Profiling
This compound can be present as a process-related impurity or a starting material in the synthesis of various products, including active pharmaceutical ingredients (APIs). Due to its classification as a potential genotoxic impurity (PGI), highly sensitive and specific analytical methods are required for its detection and quantification at trace levels. The primary techniques employed for this purpose are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a preferred method for determining trace levels of this compound due to its high selectivity and sensitivity. A specific method has been established for its determination as a craft impurity in the drug Ticagrelor. srce.hr This method uses a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The MRM transition is highly specific, ensuring that the signal is from the target analyte even in a complex sample matrix. The method demonstrated excellent linearity and achieved a very low limit of detection (LOD) and limit of quantification (LOQ). srce.hr
The table below summarizes the parameters for a published LC-MS/MS method for this compound trace analysis. srce.hr
| Parameter | Value |
| Chromatography System | Liquid Chromatography |
| Column | Ultimate® UHPLC XB-PHENYL (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) |
| Elution | Gradient |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple-quadrupole with ESI+ |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Quantitative Ion Pair (m/z) | 150.2 → 160.0 |
| Linearity Range | 0.20 – 15.80 ng/mL |
| Limit of Detection (LOD) | 0.06 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
This interactive table is based on data for the trace analysis of this compound. srce.hr
High-Performance Liquid Chromatography (HPLC)
For situations where the extreme sensitivity of MS is not required, HPLC with ultraviolet (UV) detection is a robust and widely used alternative. While a specific HPLC method for this compound is not detailed in the provided search results, methods developed for its close analogue, N,N-dimethylaniline, provide a strong template. One such method was developed for the analysis of N,N-dimethylaniline as a PGI in the API linagliptin. researchgate.net This reversed-phase HPLC method demonstrated high sensitivity, with a limit of quantification of 0.9 ppm relative to linagliptin. researchgate.net The principles of this method, including the choice of a suitable column and mobile phase, are directly applicable to the development of a method for this compound.
The table below outlines the conditions for an analogous HPLC method used for N,N-dimethylaniline. researchgate.net
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography |
| Column | KROMASIL CN (250 mm × 3.9 mm, 3.5 µm) |
| Mode | Reversed Phase |
| Mobile Phase | Acetonitrile–water (75:25, v/v) with 25.0 mM Ammonium (B1175870) acetate (B1210297) |
| Flow Rate | 1.0 mL/min |
| Detector | UV |
| Wavelength | 254 nm |
| Limit of Detection (LOD) | 0.3 ppm |
| Limit of Quantification (LOQ) | 0.9 ppm |
This interactive table is based on data for the trace analysis of the analogue N,N-dimethylaniline. researchgate.net
Impurity profiling often involves a suite of analytical techniques to identify and quantify all potential impurities in a substance. Gas chromatography (GC) has also been cited as a suitable technique for analyzing N,N-dimethylaniline as an impurity in pharmaceutical products like cloxacillin, highlighting the utility of various chromatographic methods for profiling these types of compounds. researchgate.net
Future Directions and Emerging Research Areas
Development of Green Chemistry Approaches for N,N-Diethylaniline Synthesis and Application
Traditional synthesis methods for N,N-dialkylated anilines often involve high temperatures, high pressures, and the use of corrosive acid catalysts, which can lead to significant waste and environmental concerns. researchgate.netnih.gov Research is now actively pursuing more sustainable and "green" alternatives.
A significant advancement is the move towards vapor-phase alkylation using solid acid catalysts. Microporous materials like β zeolite and aluminophosphate-based molecular sieves (e.g., ALPO-11, SAPO-11) have shown promise in the synthesis of N,N-dimethylaniline, a close analog of this compound. researchgate.net These catalysts are often reusable, non-corrosive, and can minimize the formation of byproducts, thus offering a more environmentally benign pathway. researchgate.net For instance, the synthesis of N,N-dimethylaniline over β zeolite molecular sieves has demonstrated high conversion rates of aniline (B41778) (>99%) and good selectivity for the desired product. researchgate.net Another approach involves one-pot synthesis methodologies, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) using a Raney-Ni® catalyst. rsc.org This process is highly efficient, with reported yields of up to 98%, and utilizes methanol as a hydrogen source, alkylating agent, and solvent, thereby reducing the number of synthetic steps and potential waste streams. rsc.org
The use of phase transfer catalysts, such as polyethylene (B3416737) glycol, also represents a greener method for the synthesis of this compound from aniline and bromoethane, achieving high yields under milder reaction conditions. gychbjb.com These methods highlight a clear trend towards developing more sustainable and economically viable processes for the production of this compound and related compounds.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for N,N-Dialkylanilines
| Feature | Traditional Method (e.g., Sulfuric Acid Catalyst) | Green Chemistry Approaches (e.g., Zeolite Catalysts) |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) nih.gov | Solid acids (e.g., β zeolite, alumina) researchgate.net |
| Reaction Phase | Liquid phase nih.gov | Vapor phase researchgate.net |
| Pressure | High pressure (e.g., 3.1 MPa) nih.gov | Atmospheric or low pressure researchgate.net |
| Corrosion | High risk of reactor corrosion researchgate.net | Minimal corrosion problems researchgate.net |
| Byproducts | Formation of byproducts that may not be recyclable researchgate.net | Minimized byproduct formation researchgate.net |
| Catalyst Reusability | Not typically reusable | Generally reusable |
| Waste Generation | Significant nih.gov | Reduced |
Advanced Computational Modeling for Predictive Toxicology and Environmental Fate
Computational toxicology is a rapidly growing field that uses computer models to predict the potential adverse effects of chemicals, reducing the need for extensive and costly animal testing. fiveable.me These in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to forecast the toxicity and environmental fate of compounds based on their molecular structure. fiveable.menih.gov
For this compound and its analogs, computational models can be used to predict various toxicological endpoints. For example, studies on the genotoxicity of N,N-dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT), which are structurally similar to this compound, have shown that these compounds can cause chromosomal damage. nih.gov Such experimental data is invaluable for building and validating predictive models. nih.gov QSAR models can analyze physicochemical properties and structural features to predict the likelihood of genotoxicity, carcinogenicity, or other adverse outcomes. nih.govnih.gov
Environmental fate modeling is another critical area where computational tools are being applied. nih.govresearchgate.net These models predict how a chemical will behave in the environment, including its persistence, potential for bioaccumulation, and mobility in soil and water. nih.govcopernicus.org For this compound, models can estimate properties like its soil adsorption coefficient (Koc) and Henry's Law constant to predict its distribution in different environmental compartments. nih.gov The development of more sophisticated models, such as those that integrate high-throughput screening data (Quantitative Structure In vitro-In vivo Relationship or QSIIR), promises to provide more accurate and reliable predictions for the risk assessment of industrial chemicals like this compound. nih.gov
Integration of this compound in Advanced Functional Materials and Nanotechnology
While this compound has a long history as a precursor in the dye industry and as a catalyst in polymerization, its unique electronic properties are being explored for applications in more advanced materials. wikipedia.orgactylis.com Its role as an electron donor makes it a candidate for creating charge-transfer complexes, which are fundamental to the development of various functional materials.
One emerging area of interest is its interaction with carbon nanomaterials. Research has shown that this compound can form a charge-transfer complex with fullerenes. sigmaaldrich.com This interaction can be exploited in the development of novel electronic and optical materials. The ability to functionalize nanomaterials with molecules like this compound opens up possibilities for creating tailored materials for sensors, organic electronics, and photovoltaic devices.
Furthermore, its catalytic activity in polymerization reactions remains an area of active development. actylis.com By incorporating this compound or its derivatives into polymer structures, it is possible to create functional polymers with specific catalytic, thermal, or electronic properties. These materials could find applications in areas ranging from advanced coatings and adhesives to more sophisticated applications in electronics and aerospace. The synthesis of this compound derivatives is also being explored to fine-tune its properties for specific material applications. researchgate.net
Deeper Understanding of Structure-Activity-Toxicity Relationships for Safer Design
Understanding the relationship between a chemical's structure and its biological activity (including toxicity) is crucial for designing safer chemicals. For aromatic amines like this compound, a key area of concern is their potential for genotoxicity and carcinogenicity. nih.govwikipedia.org
Research into the genotoxicity of N,N-dimethylaniline and N,N-dimethyl-p-toluidine has indicated that these compounds are capable of inducing chromosomal damage. nih.gov These N-dialkylaminoaromatics are considered a chemical class with structural alerts for DNA reactivity. nih.gov The metabolic activation of aromatic amines is a critical factor in their toxicity. Pathways involving N-oxidation can lead to the formation of reactive intermediates, such as nitrenium ions, which can form adducts with DNA, leading to mutations. nih.gov
By systematically studying how modifications to the structure of this compound—such as the length of the N-alkyl chains or the substitution pattern on the aromatic ring—affect its toxicological profile, researchers can develop structure-activity relationship (SAR) models. These models can help in predicting the toxicity of related compounds and guide the design of new molecules with reduced hazardous properties while maintaining their desired functionality. For example, understanding how substituents on the aniline ring influence metabolic pathways could lead to the design of safer alternatives for use in dyes, polymers, and other applications. mdpi.com
Table 2: Genotoxicity Endpoints Studied for N,N-Dialkylaminoaromatics
| Genotoxicity Test | Compound(s) Studied | Key Finding | Reference |
|---|---|---|---|
| Ames test (Gene Mutation) | N,N-Dimethylaniline, N,N-dimethyl-p-toluidine | Non-mutagenic at tested concentrations | nih.gov |
| Micronucleus test (Chromosome Aberrations) | N,N-Dimethylaniline, N,N-dimethyl-p-toluidine | Positive for inducing numerical chromosome alterations | nih.gov |
| in vivo DNA Damage (Alkaline Elution) | N,N-Dimethylaniline, N,N-dimethyl-p-toluidine | Weakly positive for inducing DNA damage | nih.gov |
| Sister Chromatid Exchange | This compound | Found to increase the rate of exchange, suggesting genotoxicity | wikipedia.org |
Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov A central concept in this field is host-guest chemistry, where a "host" molecule can bind a "guest" molecule in a specific manner. youtube.comyoutube.com
The aromatic ring and the lone pair of electrons on the nitrogen atom of this compound make it an interesting candidate for participating in host-guest interactions. As mentioned, it can act as an electron-donating guest in the formation of charge-transfer complexes with electron-accepting hosts like fullerenes. sigmaaldrich.com This type of interaction is fundamental to molecular recognition and self-assembly processes.
Future research could explore the use of this compound as a guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The encapsulation of this compound within the cavity of a host molecule could alter its physical and chemical properties, potentially leading to new applications. For example, encapsulation could enhance its solubility in aqueous media, stabilize it against degradation, or control its reactivity. Such host-guest systems could be designed for applications in drug delivery, sensing (by detecting changes in fluorescence or other signals upon binding), and the development of stimuli-responsive materials. nih.gov The study of these interactions provides a deeper understanding of the non-covalent forces that govern molecular assembly and function.
Q & A
Q. How can N,N-Diethylaniline be synthesized and characterized for use in organic reactions?
this compound is synthesized via alkylation of aniline with diethyl sulfate or ethyl halides in the presence of a base. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., C-N stretching at ~1,250 cm⁻¹). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. What experimental designs are used to evaluate the genotoxicity of this compound in human cells?
The in vitro sister chromatid exchange (SCE) assay in human peripheral blood lymphocytes is a standard method. Cells are cultured with varying concentrations of this compound (0.1–100 µM) in the presence/absence of metabolic activation (S-9 mix). After 72 hours, cells are treated with colcemid, harvested, and stained for SCE quantification. Dose-response relationships are analyzed using ANOVA, with significance thresholds at p < 0.05 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact (vapor pressure: ~0.5 mmHg at 25°C).
- Storage in airtight containers away from oxidizers and acids (incompatible due to amine reactivity).
- Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation. Safety Data Sheets (SDS) recommend monitoring biodegradation (0% BOD in 4 weeks) and bioaccumulation potential (BCF 17–161 in carp) for environmental compliance .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in catalytic reductions of cyclic ketones?
In oxazaborolidine-catalyzed reductions, this compound acts as an additive to neutralize acidic impurities (e.g., residual HCl) in the catalyst, enhancing enantiomeric excess (e.g., >90% ee for 2,2-disubstituted cycloalkanones). Experimental validation involves comparing reaction outcomes with/without the additive using chiral HPLC or polarimetry .
Q. What mechanistic insights explain this compound's role in metal-enhanced exciplex fluorescence?
When anthracene and this compound are adsorbed onto Silver Island Films (SIFs), surface plasmon resonance amplifies the electric field, enhancing both monomer (400–450 nm) and exciplex (500–550 nm) emissions. Time-resolved fluorescence spectroscopy reveals reduced radiative lifetimes (1–5 ns vs. 10–20 ns in solution), confirming energy transfer to the metal interface .
Q. How does this compound influence the morphology of indium phosphide (InP) nanowires during synthesis?
As a solvent in nanoparticle synthesis, this compound’s moderate steric bulk (~93 ų) allows partial aggregation of indium seeds, leading to bent nanorods. In contrast, bulkier solvents (e.g., trioctylphosphine) prevent aggregation, yielding straight nanowires. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) correlate solvent choice with crystallographic defects .
Q. Why does this compound exhibit photooxidation activation in frozen aqueous solutions?
Freezing aqueous solutions of this compound induces a bathochromic shift (~10–15 nm) in UV-Vis spectra due to reduced solvent mobility and increased local concentration at the air-ice interface. Diffuse reflectance spectroscopy and computational modeling (TD-DFT) confirm enhanced π→π* transitions under cryogenic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
